JBJ-09-063
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C31H29FN4O3S |
|---|---|
分子量 |
556.7 g/mol |
IUPAC名 |
2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C31H29FN4O3S/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38) |
InChIキー |
SYTVDTWRIZNVEW-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of JBJ-09-063
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates significant activity against EGFR activating mutations (L858R) and clinically relevant resistance mutations, including T790M and C797S, while sparing wild-type EGFR. This selective inhibition leads to the suppression of downstream signaling pathways, including PI3K/Akt and MAPK/ERK, resulting in reduced cell proliferation and induction of apoptosis in EGFR-mutant cancer cells. Preclinical studies in xenograft models of non-small cell lung cancer (NSCLC) have demonstrated robust anti-tumor efficacy. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a fourth-generation EGFR inhibitor by binding to an allosteric site on the EGFR kinase domain.[1] This is distinct from the ATP-competitive binding of first, second, and some third-generation EGFR tyrosine kinase inhibitors (TKIs). By binding to this allosteric pocket, this compound effectively inhibits the kinase activity of EGFR, even in the presence of mutations like C797S that confer resistance to covalent ATP-competitive inhibitors such as osimertinib.[1] The binding of this compound stabilizes a conformation of the kinase domain that is incompatible with its catalytic function, thereby blocking the autophosphorylation of EGFR and the subsequent activation of downstream pro-survival signaling pathways.[1]
Signaling Pathway
The inhibitory effect of this compound on EGFR kinase activity leads to a significant reduction in the phosphorylation of EGFR itself, as well as key downstream signaling molecules Akt and ERK1/2.[2] This disruption of the PI3K/Akt and MAPK/ERK pathways is central to its anti-cancer effects.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line |
| EGFR L858R | 0.147 | - |
| EGFR L858R/T790M | 0.063 | - |
| EGFR L858R/T790M/C797S | 0.083 | - |
| EGFR LT/L747S | 0.396 | - |
| Ba/F3 (alone) | 50 | Ba/F3 |
| Ba/F3 (in combination with Cetuximab) | 6 | Ba/F3 |
Data sourced from MedchemExpress and GlpBio product sheets referencing To C, et al. Nat Cancer. 2022 and Gero TW, Scott DA, et al. Bioorg Med Chem Lett. 2022.[2][3]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Administration |
| Clearance (Cl) | 15.7 | mL/min/kg | Intravenous (3 mg/kg) |
| Half-life (T1/2) | 2.3 | h | Intravenous (3 mg/kg) |
| Volume of Distribution (Vss) | 2.5 | L/kg | Intravenous (3 mg/kg) |
| Bioavailability (F) | 15 | % | Oral (20 mg/kg) |
| AUC (8h) | 2398 | ng.h/mL | Oral (20 mg/kg) |
Data sourced from GlpBio product sheet referencing Gero TW, Scott DA, et al. Bioorg Med Chem Lett. 2022.[3]
Experimental Protocols
Cell Viability Assay
This protocol outlines the determination of cell viability upon treatment with this compound using a luminescent ATP-based assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., Ba/F3, H1975, H3255GR) in opaque-walled 96-well plates at a density of 5,000 cells per well in a final volume of 100 µL of appropriate growth medium.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Preparation: On the day of analysis, thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Western Blot Analysis
This protocol describes the detection of phosphorylation changes in EGFR, Akt, and ERK1/2 in response to this compound treatment.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound for the desired time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Phospho-EGFR (Tyr1068): 1:1000
-
Total EGFR: 1:1000
-
Phospho-Akt (Ser473): 1:1000
-
Total Akt: 1:1000
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:1000
-
Total p44/42 MAPK (Erk1/2): 1:1000
-
β-Actin (loading control): 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.
Protocol:
-
Cell Line and Animal Models:
-
Utilize human NSCLC cell lines with relevant EGFR mutations (e.g., H1975, H3255GR) or patient-derived xenograft (PDX) models.
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old).
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
For PDX models, implant small tumor fragments subcutaneously.
-
-
Treatment:
-
Monitor tumor growth with caliper measurements.
-
When tumors reach a volume of 150-200 mm³, randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., 25, 50, or 100 mg/kg) once daily. The vehicle for administration can be a solution of 0.5% methylcellulose and 0.2% Tween-80 in water.
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Tumor volume (mm³) = (length x width²) / 2.
-
Monitor for any signs of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points after the final dose, euthanize mice and harvest tumors.
-
Tumor tissue can be flash-frozen for subsequent Western blot analysis to assess the inhibition of EGFR signaling.
-
Conclusion
This compound is a promising mutant-selective allosteric EGFR inhibitor with a clear mechanism of action. Its ability to potently inhibit clinically relevant EGFR mutations, including those that confer resistance to current therapies, highlights its potential as a valuable therapeutic agent for patients with EGFR-mutant NSCLC. The data presented in this guide provide a strong rationale for its continued development and clinical investigation.
References
Target Validation of JBJ-09-063 in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) currently under preclinical investigation for the treatment of Non-Small Cell Lung Cancer (NSCLC).[1] This technical guide provides a comprehensive overview of the target validation of this compound, summarizing key preclinical data, outlining its mechanism of action, and detailing the experimental approaches used to validate its therapeutic potential. The information presented is collated from publicly available research and is intended to inform researchers, scientists, and drug development professionals in the field of oncology.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-established oncogenic driver in a significant subset of NSCLC patients. While several generations of ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as T790M and C797S, remains a major clinical challenge.[2][3] this compound represents a novel therapeutic strategy by binding to an allosteric site on the EGFR kinase domain, offering a potential solution to overcome resistance to existing therapies.[2][4] This document details the preclinical evidence supporting the validation of EGFR as the target of this compound in NSCLC.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound Against EGFR Mutants
| EGFR Mutant | IC50 (nM) |
| EGFRL858R | 0.147[5][6][7][8] |
| EGFRL858R/T790M | 0.063[5][6][7][8] |
| EGFRL858R/T790M/C797S | 0.083[5][6][7][8] |
| EGFRLT/L747S | 0.396[5][6][7] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Genetic Background | Activity |
| Ba/F3 | Expressing various EGFR mutants | IC50 of 50 nM (alone); 6 nM (with Cetuximab)[5][6] |
| H1975 | EGFRL858R/T790M | Effective inhibition of cell growth and induction of apoptosis[5] |
Table 3: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation | Dose and Schedule | Outcome |
| H1975 | L858R/T790M | 50 mg/kg and 100 mg/kg | Dose-dependent decrease in tumor volume, as effective as Osimertinib[2][5] |
| DFCI52 (Patient-Derived) | L858R/T790M | 50 mg/kg | Similar efficacy to Osimertinib, with rapid tumor outgrowth decrease after treatment[2][5] |
| A431 | EGFR Wild-Type | Not specified | No effect on tumor volume[5] |
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing Route |
| IV Clearance | 5.0 ml/min/kg vs. 15.7 ml/min/kg (comparison not specified)[5] | Intravenous (i.v.) |
| Bioavailability | 14.6%[5] | Oral (p.o.) |
| Efficacious Dose | 3 mg/kg (i.v.), 20 mg/kg (p.o.) | i.v., p.o. |
Mechanism of Action and Signaling Pathway
This compound functions as a mutant-selective allosteric inhibitor of EGFR.[2][4] Unlike ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct pocket, inducing a conformational change that inactivates the receptor.[2][9] This allosteric mechanism allows it to be effective against EGFR mutants that are resistant to conventional TKIs, including the C797S mutation which alters the ATP-binding pocket.[2][10] Preclinical studies have demonstrated that treatment with this compound leads to a significant reduction in the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[5][6][7]
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical validation of this compound are not extensively available in the public domain. However, based on the published research, the core methodologies employed are outlined below.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of various EGFR mutant proteins.
-
General Methodology: Recombinant EGFR kinase domains (L858R, L858R/T790M, L858R/T790M/C797S, etc.) are incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The level of substrate phosphorylation is then quantified, typically using methods like HTRF (Homogeneous Time Resolved Fluorescence) or radioactive filter binding assays, to calculate IC50 values.
Cell-Based Assays
-
Objective: To assess the effect of this compound on the viability and signaling of NSCLC cells harboring specific EGFR mutations.
-
Cell Viability Assays:
-
Method: NSCLC cell lines (e.g., H1975, Ba/F3 engineered to express EGFR mutants) are seeded in multi-well plates and treated with a dose range of this compound for a specified period (e.g., 72 hours). Cell viability is measured using reagents like CellTiter-Glo® (Promega) or by staining with crystal violet.
-
-
Western Blot Analysis:
-
Method: Cells are treated with this compound for a defined time (e.g., 24 hours). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against total and phosphorylated EGFR, Akt, and ERK1/2 to assess the inhibition of downstream signaling.
-
-
Apoptosis Assays:
-
Method: To quantify programmed cell death, treated cells can be stained with Annexin V and propidium iodide followed by analysis using flow cytometry.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
-
General Methodology:
-
Tumor Implantation: Human NSCLC cells (e.g., H1975) or patient-derived tumor fragments (PDX models like DFCI52) are subcutaneously implanted into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 50 mg/kg, 100 mg/kg) for a defined period.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight and general health are monitored to assess toxicity.
-
Pharmacodynamic Studies: At the end of the study, or at specific time points after dosing, tumors can be excised and analyzed by western blotting to confirm target engagement and inhibition of signaling pathways in vivo.[11]
-
Resistance Mechanisms
While this compound overcomes resistance mediated by T790M and C797S, potential mechanisms of resistance to this allosteric inhibitor have been investigated. Studies have shown that EGFR homo- or heterodimerization with other ERBB family members can confer resistance.[4] Additionally, the EGFR L747S mutation has been identified as a potential on-target resistance mechanism to this compound.[3][4] Combination therapy with ATP-competitive EGFR TKIs or antibodies like Cetuximab may be a strategy to overcome or prevent the emergence of resistance to this compound.[3][9]
Conclusion
The preclinical data strongly support the validation of mutant EGFR as the primary target of this compound in NSCLC. Its novel allosteric mechanism of action translates to potent and selective inhibition of clinically relevant EGFR mutations, including those that confer resistance to current standard-of-care therapies. The in vivo efficacy in xenograft models further underscores its therapeutic potential. This compound is a promising candidate for further development, both as a single agent and in combination with other EGFR-targeted therapies, for the treatment of EGFR-mutant NSCLC.
References
- 1. drughunter.com [drughunter.com]
- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Directions for Advanced Targeting Strategies of EGFR Signaling in Cancer [jstage.jst.go.jp]
- 4. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Allosteric EGFR Inhibitor JBJ-09-063 and its Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), JBJ-09-063. The document details its binding site, mechanism of action, and inhibitory activity, and provides key experimental protocols for its characterization.
Introduction
This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of EGFR.[1] It has demonstrated significant activity against various EGFR mutations that confer resistance to ATP-competitive tyrosine kinase inhibitors (TKIs), including the T790M and C797S mutations.[2][3] By binding to a site distinct from the ATP-binding pocket, this compound offers a promising therapeutic strategy for overcoming acquired resistance in non-small cell lung cancer (NSCLC).[2][3]
Binding Site and Mechanism of Action
This compound binds to an allosteric pocket on the EGFR kinase domain, stabilizing the inactive (αC-helix out) conformation of the enzyme.[4] This mode of action prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity. The co-crystal structure of this compound in complex with EGFR (PDB ID: 7JXQ) reveals key interactions within this allosteric site.[5] Notably, this compound forms a critical hydrogen bond with the side chain of Aspartate 855 (D855) and engages in a pi-stacking interaction with Phenylalanine 856 (F856) of the DFG motif.[5]
The binding of this compound is antagonized by EGFR dimerization, which favors the active conformation of the kinase domain and consequently closes the allosteric pocket.[4]
Signaling Pathway Inhibition
By locking EGFR in an inactive state, this compound effectively inhibits the autophosphorylation of the receptor and subsequently blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival. Specifically, treatment with this compound leads to a significant reduction in the phosphorylation of EGFR, as well as the downstream effectors Akt and ERK1/2.[6][7]
Quantitative Data
The inhibitory activity of this compound has been quantified against various EGFR mutants. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| EGFR Mutant | IC50 (nM) |
| L858R | 0.147 |
| L858R/T790M | 0.063 |
| L858R/T790M/C797S | 0.083 |
| L747S | 0.396 |
| Table 1: In vitro inhibitory activity of this compound against various EGFR mutants.[6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Recombinant EGFR Kinase Inhibition Assay
This assay determines the in vitro potency of this compound against purified EGFR kinase domains.
Workflow:
Methodology:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO.
-
Dispensing: Using a digital dispenser, add the this compound dilutions to a 384-well plate. Normalize the final DMSO concentration to 1% in all wells.
-
Enzyme Addition: Add purified recombinant EGFR (e.g., L858R/T790M) to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a suitable tyrosine kinase substrate peptide.
-
Reaction Incubation: Incubate the plate to allow the phosphorylation of the substrate.
-
Detection: Stop the reaction and add Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents according to the manufacturer's protocol (e.g., KinEASE-TK kit, Cisbio).[4]
-
Signal Reading: After a final incubation period in the dark, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to DMSO-treated controls and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of EGFR-dependent cancer cell lines.
Methodology:
-
Cell Seeding: Seed Ba/F3 cells engineered to express mutant EGFR (e.g., L858R/T790M/C797S) into 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Assess cell viability using a luminescent cell viability assay, such as CellTiter-Glo (Promega), which measures ATP levels.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to DMSO-treated control cells and calculate IC50 values.
Western Blot Analysis
This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Treatment: Treat EGFR-mutant cells (e.g., Ba/F3 or human cancer cell lines) with various concentrations of this compound for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total EGFR, Akt, and ERK1/2.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
X-ray Crystallography
This method provides a high-resolution structure of this compound in complex with the EGFR kinase domain.
Methodology:
-
Protein Expression and Purification: Express the EGFR kinase domain (e.g., with T790M and V948R mutations to stabilize the inactive state) in an appropriate expression system (e.g., insect cells).[8] Purify the protein to homogeneity using chromatography techniques.[8]
-
Co-crystallization: Incubate the purified EGFR kinase domain with a molar excess of this compound. Set up crystallization trials using vapor diffusion methods (sitting or hanging drop) with various crystallization screens.
-
Crystal Harvesting and Data Collection: Harvest suitable crystals and cryo-protect them. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known EGFR kinase domain structure as a search model. Refine the structure and model the bound this compound into the electron density map.
Conclusion
This compound is a highly potent, mutant-selective allosteric inhibitor of EGFR that effectively targets clinically relevant resistance mutations. Its distinct mechanism of action, involving the stabilization of the inactive kinase conformation, provides a clear rationale for its development as a single agent or in combination with other EGFR TKIs. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other allosteric EGFR inhibitors.
References
- 1. drughunter.com [drughunter.com]
- 2. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 4. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
JBJ-09-063: A Technical Guide to its Downstream Signaling Effects on Akt and ERK1/2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream signaling effects of JBJ-09-063, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Specifically, this document focuses on the modulation of the Akt and ERK1/2 signaling pathways, crucial mediators of cell survival and proliferation. The information presented herein is compiled from preclinical studies and is intended to provide a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound is a fourth-generation EGFR inhibitor designed to overcome resistance to previous generations of tyrosine kinase inhibitors (TKIs). It binds to an allosteric site on the EGFR kinase domain, exhibiting high potency against various EGFR mutations, including the therapy-resistant T790M and C797S mutations. By inhibiting EGFR, this compound effectively attenuates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, leading to reduced cancer cell growth and survival.[1][2][3][4][5][6]
Quantitative Analysis of Downstream Signaling
The inhibitory effect of this compound on the phosphorylation of Akt and ERK1/2 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of Akt and ERK1/2 Phosphorylation by this compound
| Cell Line | EGFR Mutation Status | Treatment Concentration (µM) | Duration | p-Akt Inhibition (relative to control) | p-ERK1/2 Inhibition (relative to control) | Reference |
| H1975 | L858R/T790M | 0.1, 1 | 24 hours | Dose-dependent decrease | Dose-dependent decrease | To C, et al. Nat Cancer. 2022 |
| H3255GR | L858R/T790M | 0.1, 1 | 24 hours | Noticeable inhibition at 1µM and higher | Noticeable inhibition at 1µM and higher | To C, et al. Nat Cancer. 2022 |
| Ba/F3 | L858R/T790M | Not specified | Not specified | Inhibition observed | Inhibition observed | To C, et al. Nat Cancer. 2022 |
| Ba/F3 | L858R/T790M/C797S | Not specified | Not specified | Inhibition observed | Inhibition observed | To C, et al. Nat Cancer. 2022 |
Table 2: In Vivo Inhibition of Akt and ERK1/2 Phosphorylation by this compound in H1975 Xenograft Model
| Treatment Group | Dosage | Duration | p-Akt Inhibition (relative to vehicle) | p-ERK1/2 Inhibition (relative to vehicle) | Reference |
| This compound | 50 mg/kg | 2, 8, 16, 24h | Time-dependent decrease | Time-dependent decrease | To C, et al. Nat Cancer. 2022 |
| JBJ-04-125-02 (comparator) | 100 mg/kg | 3 days | Subtle changes | Subtle changes | To C, et al. Cancer Discov. 2019 |
| Osimertinib (comparator) | 25 mg/kg | 3 days | More effective inhibition | More effective inhibition | To C, et al. Cancer Discov. 2019 |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound on the EGFR signaling pathway and the subsequent effects on Akt and ERK1/2.
Caption: this compound allosterically inhibits mutant EGFR, blocking downstream Akt and ERK1/2 signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for Phospho-Akt and Phospho-ERK1/2
This protocol is a generalized procedure based on standard Western blotting techniques referenced in the cited literature. Specific antibody concentrations and incubation times may vary between experiments.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
In Vivo Pharmacodynamic Studies in Xenograft Models
This protocol outlines the general procedure for assessing the in vivo efficacy of this compound on downstream signaling.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
Subcutaneously implant human cancer cells (e.g., H1975) into the flanks of the mice.
-
Allow tumors to grow to a palpable size.
2. Drug Administration:
-
Randomize mice into treatment groups (vehicle control, this compound at various doses).
-
Administer the compound orally or via intraperitoneal injection according to the experimental design.
3. Tissue Collection and Processing:
-
At specified time points after treatment, euthanize the mice.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen or process them for protein extraction.
-
Homogenize the tumor tissue in lysis buffer to extract proteins.
4. Western Blot Analysis:
-
Follow the Western Blot protocol described above to analyze the phosphorylation status of Akt and ERK1/2 in the tumor lysates.
Conclusion
This compound demonstrates potent, dose-dependent inhibition of Akt and ERK1/2 phosphorylation in preclinical models of EGFR-mutant non-small cell lung cancer. This activity is consistent with its mechanism as an allosteric inhibitor of mutant EGFR. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundation for further investigation into its clinical utility. The detailed protocols and pathway diagrams serve as a valuable resource for researchers working to understand and therapeutically target EGFR-driven malignancies.
References
- 1. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide on the Selectivity of JBJ-09-063 for EGFR Mutants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mutant-selective allosteric inhibitor, JBJ-09-063, with a focus on its selectivity for various Epidermal Growth Factor Receptor (EGFR) mutants implicated in non-small cell lung cancer (NSCLC). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to support ongoing research and development efforts in oncology.
Core Mechanism of Action
This compound is a potent, orally bioavailable, allosteric inhibitor of EGFR. Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound binds to a distinct pocket on the EGFR kinase domain, stabilizing an inactive conformation.[1] This allosteric mechanism allows it to be effective against EGFR variants that have developed resistance to other TKIs, including those with the T790M and C797S mutations.[1][2] The compound demonstrates significant activity against EGFR L858R/T790M/C797S triple mutations in preclinical models.[3]
Quantitative Selectivity Profile
The selectivity of this compound has been quantitatively assessed against a panel of clinically relevant EGFR mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its high potency against various mutant forms of EGFR.
| EGFR Mutant | IC50 (nM) |
| EGFR L858R | 0.147[4][5][6] |
| EGFR L858R/T790M | 0.063[4][5][6] |
| EGFR L858R/T790M/C797S | 0.083[4][5][6] |
| EGFR LT/L747S | 0.396[4][5][6] |
| EGFR Exon 20 insertion (insASV) | 28[7] |
In Ba/F3 cells, this compound exhibits an IC50 of 50 nM as a single agent, which improves to 6 nM when combined with Cetuximab.[4][8]
Experimental Protocols
The characterization of this compound's selectivity and efficacy involves several key experimental methodologies.
1. In Vitro Enzymatic Inhibition Assay:
-
Objective: To determine the direct inhibitory activity of this compound on the kinase activity of recombinant EGFR mutants.
-
Methodology:
-
Purified recombinant EGFR kinase domains (e.g., L858R/T790M) are incubated with increasing concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP and a substrate peptide.
-
The level of substrate phosphorylation is measured, typically using a luminescence-based assay (e.g., ADP-Glo Kinase Assay) or radioisotope labeling.
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell Viability and Growth Inhibition Assays:
-
Objective: To assess the effect of this compound on the proliferation and survival of cancer cell lines harboring specific EGFR mutations.
-
Methodology:
-
EGFR-mutant cell lines (e.g., Ba/F3 cells engineered to express specific EGFR mutants, H1975, DFCI52) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is measured using a metabolic assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
IC50 values for cell growth inhibition are determined from the dose-response curves.
-
3. Western Blot Analysis for Phosphorylation Inhibition:
-
Objective: To confirm the mechanism of action by measuring the inhibition of EGFR and downstream signaling pathway phosphorylation.
-
Methodology:
-
EGFR-mutant cells are treated with various concentrations of this compound for a defined time (e.g., 24 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and bands are visualized using chemiluminescence. A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK1/2 indicates target engagement and pathway inhibition.[4]
-
4. In Vivo Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human NSCLC cells harboring EGFR mutations (e.g., H1975, DFCI52).[4][9]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses (e.g., 50 mg/kg, 100 mg/kg).[4][9]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-EGFR). The results typically show a dose-dependent decrease in tumor volume over time.[4][9]
-
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical evaluation of this compound's efficacy.
Resistance Mechanisms
While this compound overcomes resistance mediated by T790M and C797S mutations, resistance to this allosteric inhibitor can emerge.[2] Studies have shown that EGFR homo- or heterodimerization with other ERBB family members can confer resistance.[2] Additionally, the EGFR L747S mutation has been identified as a potential mechanism of resistance to this compound.[2]
Conclusion
This compound represents a promising therapeutic agent for patients with EGFR-mutant NSCLC, particularly those who have developed resistance to existing TKIs. Its novel allosteric mechanism of action and potent, mutant-selective inhibitory profile provide a strong rationale for its continued clinical development. Further research into combination therapies and mechanisms of resistance will be crucial for optimizing its clinical utility.
References
- 1. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of JBJ-09-063: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-09-063 is an orally bioavailable, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is currently in preclinical development for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including those resistant to existing tyrosine kinase inhibitors (TKIs). This document provides an in-depth technical overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Core Data Summary
In Vitro Efficacy: Enzymatic and Cellular Inhibition
This compound demonstrates potent and selective inhibitory activity against various EGFR mutations, including the T790M and C797S resistance mutations.
| Target | Assay Type | IC50 (nM) | Reference |
| EGFR L858R | Enzymatic | 0.147 | [1] |
| EGFR L858R/T790M | Enzymatic | 0.063 | [1] |
| EGFR L858R/T790M/C797S | Enzymatic | 0.083 | [1] |
| EGFR LT/L747S | Enzymatic | 0.396 | [1] |
| Ba/F3 EGFR L858R/T790M | Cell-based | ~10-fold more potent than JBJ-04-125-02 | [2] |
| Ba/F3 EGFR L858R/T790M/C797S | Cell-based | ~10-fold more potent than JBJ-04-125-02 | [2] |
| Ba/F3 | Cell-based | 50 | [1][3] |
| Ba/F3 (in combination with Cetuximab) | Cell-based | 6 | [1][3] |
In Vivo Efficacy: Xenograft Models
This compound has shown significant anti-tumor activity in various NSCLC xenograft models.
| Model | Mutation | Dose | Effect | Reference |
| H1975 Xenograft | EGFR L858R/T790M | 50 mg/kg and 100 mg/kg | As effective as osimertinib | [1] |
| DFCI52 Patient-Derived Xenograft (PDX) | EGFR L858R/T790M | 50 mg/kg | Similarly effective as osimertinib; rapid decrease in tumor outgrowth | [1] |
| H3255GR-C797S Xenograft | EGFR L858R/T790M/C797S | Not specified | Efficacy observed as a single agent and in combination with osimertinib | [2] |
| DFCI52-C797S Xenograft | EGFR L858R/T790M/C797S | Not specified | Efficacy observed as a single agent and in combination with osimertinib | [2] |
Pharmacokinetics (Mouse)
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.
| Parameter | Value | Reference |
| IV Clearance | 15.7 mL/min/kg | [2] |
| Bioavailability (Oral) | 14.6% | [2] |
| Oral AUC | Similar to JBJ-04-125-02 | [2] |
Mechanism of Action
This compound is an allosteric inhibitor that binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This allosteric mechanism allows it to be effective against mutations that confer resistance to ATP-competitive inhibitors. This compound effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[1]
EGFR Signaling Pathway Inhibition by this compound
References
Overcoming Tyrosine Kinase Inhibitor Resistance: The Role of JBJ-09-063
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of resistance to tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). JBJ-09-063 has emerged as a promising agent that circumvents common resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound's efficacy in overcoming TKI resistance.
Core Mechanism of Action: Allosteric Inhibition
Unlike traditional ATP-competitive TKIs, this compound is a mutant-selective, allosteric inhibitor of EGFR.[1][2] This novel mechanism allows it to bind to a site distinct from the ATP-binding pocket, effectively inhibiting EGFR signaling even in the presence of mutations that confer resistance to conventional TKIs.[1][2] Structural studies have revealed that this compound forms a critical hydrogen bond with D855 and a pi-stacking interaction with F856 within the DFG motif of the EGFR kinase domain, stabilizing an inactive conformation of the receptor.
Efficacy Against TKI-Resistant EGFR Mutations
This compound has demonstrated potent inhibitory activity against a range of clinically relevant EGFR mutations that drive resistance to first, second, and third-generation TKIs.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various EGFR mutant cell lines.
Table 1: IC50 Values of this compound Against Recombinant EGFR Kinase Domains
| EGFR Mutant | IC50 (nM) |
| EGFRL858R | 0.147[3] |
| EGFRL858R/T790M | 0.063[3] |
| EGFRL858R/T790M/C797S | 0.083[3] |
| EGFRLT/L747S | 0.396[3] |
Table 2: In Vitro Cellular IC50 Values of this compound
| Cell Line | EGFR Mutation | IC50 (nM) |
| Ba/F3 | EGFRL858R/T790M | ~10-fold more potent than JBJ-04-125-02[4] |
| Ba/F3 | EGFRL858R/T790M/C797S | ~10-fold more potent than JBJ-04-125-02[4] |
| Ba/F3 | Combination with Cetuximab | 6[5] |
| Ba/F3 | Single Agent | 50[5] |
Signaling Pathway Modulation
This compound effectively suppresses the downstream signaling pathways activated by mutant EGFR, leading to the inhibition of cell proliferation and induction of apoptosis. Western blot analyses have consistently shown that this compound reduces the phosphorylation of EGFR, Akt, and ERK1/2.[3][5]
Figure 1: EGFR signaling pathway and the inhibitory action of this compound.
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models of NSCLC have demonstrated the in vivo efficacy of this compound.
H1975 Xenograft Model
In the H1975 xenograft model, which harbors the EGFRL858R/T790M mutation, this compound treatment resulted in a dose-dependent decrease in tumor volume.[4] Notably, at doses of 50 mg/kg and 100 mg/kg, this compound was as effective as the third-generation TKI osimertinib at a 25 mg/kg dose.[4]
DFCI52 Patient-Derived Xenograft (PDX) Model
In the DFCI52 PDX model, also harboring the EGFRL858R/T790M mutation, a 50 mg/kg dose of this compound was similarly effective as osimertinib.[4]
Figure 2: General experimental workflow for in vivo xenograft studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Lines: H1975, H3255, Ba/F3, and DFCI52 cells harboring various EGFR mutations.
-
Procedure:
-
Seed cells in 96-well opaque-walled plates at a density of 3,000 to 5,000 cells per well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or control compounds for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Phospho-EGFR (Tyr1068): 1:1000
-
Total EGFR: 1:1000
-
Phospho-Akt (Ser473): 1:1000
-
Total Akt: 1:1000
-
Phospho-ERK1/2 (Thr202/Tyr204): 1:1000
-
Total ERK1/2: 1:1000
-
Actin or GAPDH (loading control): 1:5000
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and an imaging system.
-
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation:
-
Subcutaneously inject H1975 or DFCI52 cells suspended in Matrigel into the flanks of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control orally, once daily.
-
Osimertinib (e.g., 25 mg/kg) can be used as a positive control.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Logical Relationships and Future Directions
The unique allosteric inhibitory mechanism of this compound provides a clear advantage in overcoming resistance mutations that affect the ATP-binding site of EGFR.
Figure 3: Logical relationship of this compound's mechanism in overcoming TKI resistance.
The preclinical data strongly support the continued development of this compound as a potential therapeutic option for NSCLC patients who have developed resistance to current EGFR TKIs. Further investigations, including clinical trials, are warranted to establish its safety and efficacy in a clinical setting. The potential for combination therapies with other agents to further enhance its anti-tumor activity and prevent the emergence of new resistance mechanisms is also a promising area for future research.
References
Methodological & Application
Application Notes and Protocols for JBJ-09-063 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-09-063 is a potent, mutant-selective, and orally bioavailable allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][][3][4][5][6][7] It has demonstrated significant activity against EGFR mutations that confer resistance to existing ATP-competitive tyrosine kinase inhibitors (TKIs), including the T790M and C797S mutations.[5][8] this compound binds to a distinct allosteric site on the EGFR kinase domain, stabilizing an inactive conformation.[8][9] This mechanism of action allows it to overcome resistance mediated by mutations in the ATP-binding pocket.[8] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| EGFR L858R | Enzymatic | 0.147[1][][6] |
| EGFR L858R/T790M | Enzymatic | 0.063[1][][6] |
| EGFR L858R/T790M/C797S | Enzymatic | 0.083[1][][6] |
| EGFR LT/L747S | Enzymatic | 0.396[1][][6] |
| Ba/F3 Cells (EGFR L858R/T790M) | Cell Viability | 50 |
| Ba/F3 Cells (EGFR L858R/T790M) + Cetuximab | Cell Viability | 6 |
| EGFR insASV | Enzymatic | 28[8] |
Signaling Pathway
This compound functions by allosterically inhibiting the EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[1][]
Experimental Protocols
The following are detailed protocols for in vitro assays relevant to the characterization of this compound. These should be regarded as templates and may require optimization based on specific cell lines and laboratory conditions.
Recombinant EGFR Kinase Inhibition Assay
This biochemical assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant EGFR kinase domains.
Materials:
-
Recombinant Human EGFR Kinase Domain (e.g., L858R/T790M mutant)
-
Assay Buffer: 50 mM Tris, 20 mM MgCl2, 5 mM MnCl2, 0.1 mg/mL BSA, pH 7.5.[10]
-
Substrate: Poly (4:1 Glu, Tyr)
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, non-binding 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 50% DMSO.
-
Enzyme Preparation: Dilute the recombinant EGFR kinase to the desired concentration (e.g., 5 nM) in 1X kinase reaction buffer.[11]
-
Reaction Setup:
-
Add 0.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the diluted EGFR enzyme to each well.
-
Pre-incubate the plate at 27°C for 30 minutes.[11]
-
-
Initiate Reaction:
-
Prepare a substrate mix containing ATP (e.g., 20-50 µM) and Poly (4:1 Glu, Tyr) substrate (e.g., 5 µM) in 1X kinase reaction buffer.[11]
-
Add 45 µL of the substrate mix to each well to start the kinase reaction.
-
-
Signal Detection:
-
Incubate the plate at 30°C for a set time (e.g., 60 minutes).
-
Terminate the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This cell-based assay measures the effect of this compound on the viability of cancer cell lines harboring EGFR mutations.
Materials:
-
Ba/F3 or H1975 cells expressing mutant EGFR
-
Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the vehicle control to determine the percent viability.
-
Plot the percent viability against the logarithm of the this compound concentration and calculate the IC50 value.
-
Western Blot for EGFR Phosphorylation
This assay is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream targets.
Materials:
-
H1975 cells (or other relevant cell line)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
EGF
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment:
-
Seed H1975 cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to attach overnight.[4]
-
Starve the cells in serum-free medium for 16-24 hours.[13]
-
Treat the cells with varying concentrations of this compound or DMSO for 1-6 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-15 minutes.[4][13]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating this compound in vitro.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. rsc.org [rsc.org]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
Application Note: Detection of p-EGFR Inhibition by JBJ-09-063 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for assessing the inhibitory effect of JBJ-09-063 on EGFR phosphorylation using Western blot analysis. It includes data presentation guidelines, a comprehensive experimental methodology, and visualizations of the signaling pathway and experimental workflow.
Introduction
The Epidermal Growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is implicated in the development and progression of various cancers.[2] Phosphorylation of specific tyrosine residues on EGFR is a key step in the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[3][4]
This compound is a mutant-selective, allosteric EGFR inhibitor that has shown efficacy in both TKI-sensitive and resistant models.[5][6] It effectively reduces the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK1/2.[5][7] This application note details a Western blot protocol to quantify the inhibition of EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) in response to treatment with this compound.
Data Presentation
Quantitative analysis of Western blot data is crucial for determining the efficacy of an inhibitor. Densitometry should be used to measure the band intensities for p-EGFR, total EGFR, and a loading control (e.g., β-Actin). The data can be summarized in the following table format.
| Treatment Group | Concentration (nM) | p-EGFR (Y1068) Intensity | Total EGFR Intensity | β-Actin Intensity | Normalized p-EGFR/Total EGFR Ratio | % Inhibition |
| Vehicle (DMSO) | 0 | 0 | ||||
| This compound | 1 | |||||
| This compound | 10 | |||||
| This compound | 100 | |||||
| Positive Control | Varies | |||||
| Negative Control | Varies |
Experimental Protocol
This protocol outlines the steps for treating cells with the EGFR inhibitor this compound and subsequently performing a Western blot to detect p-EGFR levels.
Materials and Reagents
-
Cell Line: A cell line with known EGFR expression (e.g., A431, HeLa, H3255).[8]
-
This compound: Stock solution prepared in DMSO.
-
EGF (Epidermal Growth Factor): For stimulating EGFR phosphorylation.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Assay Kit: BCA or similar protein quantification assay.[8]
-
SDS-PAGE Gels: 4-20% polyacrylamide gels.[8]
-
Transfer Membrane: PVDF or nitrocellulose membrane.[8]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.[8]
-
Primary Antibodies:
-
Secondary Antibodies:
-
Detection Reagent: ECL substrate.[8]
-
Wash Buffer: Tris Buffered Saline with 0.1% Tween 20 (TBST).[8]
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.[8]
-
(Optional) Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[8]
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Stimulate EGFR phosphorylation by adding EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[8]
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[8] For PVDF, pre-wet the membrane in methanol for 30 seconds, then soak in transfer buffer.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (anti-p-EGFR) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[8][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[8]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[8]
-
To probe for total EGFR and the loading control, the membrane can be stripped and re-probed with the respective antibodies, following the same incubation and washing steps.
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Western Blot Workflow for p-EGFR Detection
Caption: Step-by-step workflow for Western blot analysis of p-EGFR.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for JBJ-09-063 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has demonstrated significant activity against EGFR mutations that confer resistance to previous generations of tyrosine kinase inhibitors (TKIs), including the C797S mutation. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its administration in preclinical xenograft models, a critical step in the evaluation of its therapeutic efficacy.
Mechanism of Action
This compound acts as a negative allosteric modulator of EGFR, binding to a site distinct from the ATP-binding pocket. This mechanism allows it to overcome resistance mediated by mutations in the ATP-binding site.[1] this compound has shown high potency against various EGFR mutant forms, including those with L858R, L858R/T790M, and the highly resistant L858R/T790M/C797S triple mutation.[2][3][4]
Upon binding, this compound effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[2][3][4] This blockade of key signaling pathways leads to the inhibition of cell growth and the induction of apoptosis in EGFR-mutant cancer cells.[3][4]
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
In Vitro Potency of this compound
| EGFR Mutant Isoform | IC50 (nM) |
| EGFR L858R | 0.147[2][3][4] |
| EGFR L858R/T790M | 0.063[2][3][4] |
| EGFR L858R/T790M/C797S | 0.083[2][3][4] |
| EGFR LT/L747S | 0.396[2][3][4] |
In Vivo Pharmacokinetics in Mice
| Route | Dose (mg/kg) | T1/2 (h) | Bioavailability (F%) |
| Intravenous (i.v.) | 3 | 2.3 | N/A |
| Oral (p.o.) | 20 | Not Reported | 15 |
Data from single dosage administration.[3][4][5]
In Vivo Efficacy Studies
| Xenograft Model | EGFR Mutation | Treatment and Dose (mg/kg) | Outcome |
| H1975 | L858R/T790M | This compound (50 and 100 mg/kg) | Dose-dependent decrease in tumor volume, comparable to Osimertinib.[6] |
| DFCI52 (PDX) | L858R/T790M | This compound (50 mg/kg) | Effective decrease in tumor volume, comparable to Osimertinib.[6] |
Experimental Protocols
Cell Line Derived Xenograft (CDX) Model: H1975
This protocol describes the establishment of a subcutaneous xenograft model using the H1975 human non-small cell lung cancer cell line, which harbors the EGFR L858R and T790M mutations.
Materials:
-
H1975 cells (ATCC® CRL-5908™)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (GFR)
-
6-8 week old female athymic nude mice
-
Sterile syringes and needles
-
Calipers
Protocol:
-
Cell Culture: Culture H1975 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the exponential growth phase and have a viability of >95% before implantation.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium, collect the cells, and centrifuge.
-
Resuspend the cell pellet in sterile PBS or serum-free medium and perform a cell count.
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) Methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, curved or straight with ball tip)
-
Sterile tubes and syringes
Protocol:
-
Formulation Preparation (Example for a 50 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume):
-
The dosing volume will be 0.2 mL per mouse.
-
The required concentration is 5 mg/mL.
-
For a 10 mL preparation, weigh 50 mg of this compound.
-
Prepare a 0.5% methylcellulose solution by slowly adding 50 mg of methylcellulose to 10 mL of sterile water while stirring.
-
Add the this compound powder to the methylcellulose solution and vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Introduce the gavage needle into the esophagus and deliver the prepared this compound suspension.
-
Administer the vehicle solution to the control group.
-
The frequency of administration should be determined by the study design (e.g., once daily).
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound administration in a xenograft model.
Concluding Remarks
The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in xenograft models of EGFR-mutant non-small cell lung cancer. Adherence to these methodologies will facilitate the generation of robust and reproducible data, which is essential for advancing our understanding of this promising therapeutic agent. All animal procedures should be performed in accordance with institutional guidelines and regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Viscous methyl cellulose solution thickens gastric mucosa and increases the number of gland mucous cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
Application Notes and Protocols for JBJ-09-063 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBJ-09-063 is a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant efficacy in preclinical in vivo models of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including those resistant to other tyrosine kinase inhibitors (TKIs). This document provides a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action for the use of this compound in murine models, based on currently available data.
Mechanism of Action
This compound functions as an allosteric inhibitor of EGFR, meaning it binds to a site distinct from the ATP-binding pocket. This unique mechanism allows it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive inhibitors.[2] The primary signaling pathway affected by this compound is the EGFR pathway and its downstream effectors, including the PI3K/Akt and MAPK/ERK pathways. Treatment with this compound leads to a significant reduction in the phosphorylation of EGFR, Akt, and ERK1/2, thereby inhibiting tumor cell proliferation and survival.[1][3]
Caption: EGFR signaling pathway inhibited by this compound.
In Vivo Dosage and Administration in Mice
This compound has been evaluated in mice through both intravenous and oral administration routes. The selection of dosage and administration route will depend on the specific experimental design and objectives.
Summary of In Vivo Dosages
| Administration Route | Dosage Range | Mouse Model | Efficacy |
| Intravenous (IV) | 3 mg/kg | Pharmacokinetic studies | Establishes baseline PK parameters |
| Oral (PO) | 20 mg/kg | Pharmacokinetic studies | Good bioavailability and stability for oral dosing[1][4] |
| Oral (PO) | 50 mg/kg | H1975 & DFCI52 Xenografts | Dose-dependent decrease in tumor volume[1] |
| Oral (PO) | 100 mg/kg | H1975 Xenograft | Effective as osimertinib in reducing tumor volume[1] |
Pharmacokinetic Profile
The following table summarizes the key pharmacokinetic parameters of this compound in mice.
| Parameter | Value | Unit | Administration |
| T½ (Half-life) | 2.3 | hours | 3 mg/kg IV |
| CL (Clearance) | 15.7 | mL/min/kg | 3 mg/kg IV |
| Vss (Volume of Distribution) | 2.5 | L/kg | 3 mg/kg IV |
| F (Bioavailability) | 15 | % | 20 mg/kg PO |
Experimental Protocols
The following are generalized protocols for efficacy studies using this compound in NSCLC xenograft mouse models. These should be adapted based on specific institutional guidelines and experimental requirements.
Cell Line Derived Xenograft (CDX) Model Protocol
This protocol is designed for establishing and treating tumors derived from the H1975 or DFCI52 human NSCLC cell lines, which harbor EGFRL858R/T790M mutations.
Materials:
-
H1975 or DFCI52 cells
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose)
-
Standard animal husbandry supplies
Procedure:
-
Cell Preparation: Culture H1975 or DFCI52 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Volume = 0.52 x length x width2).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.
-
Drug Administration:
-
Oral Gavage: Prepare a formulation of this compound in a suitable vehicle. Administer the desired dose (e.g., 50 or 100 mg/kg) daily via oral gavage. The control group should receive the vehicle alone.
-
Treatment Duration: Continue daily treatment for a specified period, typically 21 to 28 days.
-
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
References
Application Notes and Protocols: JBJ-09-063 Stock Solution (DMSO)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of JBJ-09-063, a potent and mutant-selective allosteric EGFR inhibitor. The information is intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.
Introduction
This compound is a fourth-generation epidermal growth factor receptor (EGFR) inhibitor that demonstrates high potency against various EGFR mutations, including those resistant to previous generations of tyrosine kinase inhibitors (TKIs).[1][2][3][4] It functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, leading to the inhibition of EGFR phosphorylation and downstream signaling pathways such as Akt and ERK1/2.[1][3][5][6] Its efficacy has been demonstrated in both TKI-sensitive and resistant models, making it a valuable tool for research into EGFR-mutant lung cancer.[2][3][7][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₀ClFN₄O₃S | [3][7] |
| Molecular Weight | 593.11 g/mol | [1][6][7] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1][6] |
Solubility
This compound is readily soluble in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[8]
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | ≥ 100 mg/mL | ≥ 168.60 mM | May require ultrasonication. | [7] |
| DMSO | 120 mg/mL | 215.58 mM | Use newly opened DMSO. | [2] |
| DMSO | ≥ 230 mg/mL | ≥ 387.79 mM | [8] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath (optional, set to 37°C)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[6]
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM solution from a 1 mg aliquot of this compound (MW: 593.11), the required volume of DMSO would be approximately 168.6 µL. It is advisable to prepare a slightly larger volume than needed.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution.
-
Solubilization (if necessary): If the compound does not fully dissolve, briefly sonicate the solution in an ultrasonic bath or warm it in a 37°C water bath until the solution is clear.[7][8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][7][8]
Caption: Workflow for preparing a this compound DMSO stock solution.
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of EGFR. By binding to a pocket distinct from the ATP-binding site, it induces a conformational change that inhibits the kinase activity of EGFR. This, in turn, blocks the phosphorylation of EGFR and downstream signaling molecules, including AKT and ERK1/2, ultimately leading to reduced cell proliferation and increased apoptosis in EGFR-mutant cancer cells.[1][3][5][6][8]
Caption: this compound inhibits mutant EGFR and downstream signaling.
In Vitro Applications
This compound is a highly potent inhibitor of various EGFR mutants, making it suitable for a range of in vitro studies.
IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) values of this compound against several clinically relevant EGFR mutations are summarized below.
| EGFR Mutant | IC₅₀ (nM) | Source |
| L858R | 0.147 | [1][7] |
| L858R/T790M | 0.063 | [1][7] |
| L858R/T790M/C797S | 0.083 | [1][7] |
| LT/L747S | 0.396 | [1][7] |
Cell-Based Assays
This compound has been shown to be effective in inhibiting the growth of cancer cell lines harboring EGFR mutations.[2][8] For cell-based assays, the prepared DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used in the experiment.
In Vivo Applications
For in vivo studies in animal models, such as mice, this compound has been administered via intravenous (i.v.) and oral (p.o.) routes.[8] The formulation for in vivo administration typically involves a combination of solvents to ensure solubility and bioavailability. While this document focuses on the preparation of a DMSO stock for in vitro use, researchers planning in vivo experiments should consult relevant literature for appropriate vehicle formulations.[1]
Storage and Stability of Stock Solutions
Proper storage of the this compound stock solution is critical to maintain its activity.
| Storage Temperature | Duration | Recommendations | Source |
| -20°C | Up to 1 month | Store in tightly sealed aliquots. | [6][7][8] |
| -80°C | Up to 6 months | Preferred for long-term storage. | [7][8] |
| 4°C in DMSO | 2 weeks | Not recommended for long-term storage. | [6] |
Important Considerations:
-
Solutions are unstable and it is recommended to prepare them fresh.[1]
-
Avoid repeated freeze-thaw cycles.[8]
-
Before use, allow the frozen aliquots to thaw completely and equilibrate to room temperature.[6]
-
Ensure vials are tightly sealed to prevent solvent evaporation and uptake of moisture.[6]
By following these guidelines, researchers can ensure the integrity and optimal performance of this compound in their experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound hydrochloride|COA [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. glpbio.com [glpbio.com]
JBJ-09-063 solubility and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of JBJ-09-063, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The provided data and methodologies are intended to guide researchers in designing and executing experiments involving this compound.
Introduction
This compound is a potent and selective inhibitor of EGFR, particularly against mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as the L858R, L858R/T790M, and L858R/T790M/C797S variants.[1][2][3][4][5][6][7][8] Its mechanism of action involves the allosteric inhibition of EGFR, which subsequently suppresses downstream signaling pathways like PI3K/Akt and MAPK/ERK by reducing the phosphorylation of EGFR, Akt, and ERK1/2.[1][3][4][5][9] Understanding the solubility and stability of this compound is critical for accurate and reproducible experimental results.
Physicochemical Properties
Solubility Data
The solubility of this compound can vary depending on the solvent and whether it is in its free base or salt form (e.g., hydrochloride). It is recommended to use freshly opened, anhydrous solvents for the best results, as hygroscopic solvents can negatively impact solubility.[4]
| Solvent | Form | Concentration | Notes |
| DMSO | Free Base | 120 mg/mL (215.58 mM) | Requires sonication for complete dissolution.[4] |
| DMSO | Hydrochloride | 100 mg/mL (168.60 mM) | Requires sonication for complete dissolution.[9] |
| DMSO | Hydrochloride | ≥ 230 mg/mL (387.79 mM) | - |
| Aqueous Buffers | - | Poor | While specific quantitative data is not readily available, this compound is expected to have low aqueous solubility, typical of many small molecule kinase inhibitors. For in vitro assays, it is common to prepare a high-concentration stock in DMSO and then dilute it into aqueous buffers or cell culture media. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
Stability Information
Proper storage and handling are crucial to maintain the integrity of this compound. The free base form of the compound has been noted to be prone to instability.[4]
Stock Solution Storage:
-
Short-term (up to 1 month): Aliquot stock solutions and store at -20°C.[3][7]
-
Long-term (up to 6 months): Aliquot stock solutions and store at -80°C.[3]
-
General Recommendation: It is strongly advised to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles.[1][3]
In Vivo Stability: Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties and is sufficiently stable for oral administration.[3][4][5]
Signaling Pathway
This compound acts as an allosteric inhibitor of mutant EGFR. This inhibition prevents the downstream activation of two key signaling cascades that are crucial for cell proliferation and survival: the PI3K/Akt pathway and the RAS/MEK/ERK pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride|COA [dcchemicals.com]
- 8. This compound TFA|CAS |DC Chemicals [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for JBJ-09-063 IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant activity against EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), particularly in the context of non-small cell lung cancer (NSCLC).[2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines and summarizes the available data on its activity.
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of EGFR, binding to a site distinct from the ATP-binding pocket.[1][3] This mechanism allows it to effectively inhibit EGFR signaling even in the presence of mutations that confer resistance to ATP-competitive inhibitors.[2] The primary signaling pathway affected by this compound is the EGFR pathway. Inhibition of EGFR by this compound leads to a significant reduction in the phosphorylation of EGFR itself, as well as downstream signaling molecules such as Akt and ERK1/2.[4][5][6] This ultimately results in the inhibition of cancer cell growth and proliferation.[5][6]
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values for this compound in various contexts. The data highlights the compound's high potency against specific EGFR mutations prevalent in NSCLC.
| Cell Line / Target | EGFR Mutation Status | IC50 (nM) | Notes |
| Recombinant EGFR | L858R | 0.147 | [4][5][6] |
| Recombinant EGFR | L858R/T790M | 0.063 | [4][5][6] |
| Recombinant EGFR | L858R/T790M/C797S | 0.083 | [4][5][6] |
| Recombinant EGFR | LT/L747S | 0.396 | [4][5][6] |
| Ba/F3 | Not Specified | 50 | [5][7] |
| Ba/F3 | Not Specified | 6 | In combination with Cetuximab[5][7] |
| H1975 | L858R/T790M | Effective | [5] |
| H3255GR | L858R/T790M | Effective | [5][7] |
| DFCI52 | L858R/T790M | Effective | |
| A431 | Wild-Type EGFR | No effect on tumor volume |
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a compound's potency. Below are detailed protocols for two common cell viability assays, the MTT and CellTiter-Glo® assays, which can be adapted for use with this compound.
Experimental Workflow for IC50 Determination
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, using opaque-walled plates.
-
-
Drug Treatment:
-
Follow the same procedure as in the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.
-
Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
-
Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a luminometer.
-
Follow the same data analysis procedure as in the MTT assay to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective inhibitor of mutant EGFR, with particular efficacy against mutations that drive resistance to other EGFR TKIs. The protocols outlined in this document provide a framework for the accurate determination of its IC50 in various cancer cell lines, which is a crucial step in the preclinical evaluation of this promising therapeutic agent. The provided data underscores the potential of this compound as a valuable tool for researchers and a potential therapeutic option for patients with EGFR-mutant cancers.
References
- 1. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of JBJ-09-063 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the pharmacokinetic properties of JBJ-09-063, a mutant-selective allosteric EGFR inhibitor, in animal models. The included protocols and diagrams are intended to guide researchers in the design and execution of similar preclinical studies.
Introduction
This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] It has shown efficacy in preclinical models of non-small cell lung cancer (NSCLC) that are sensitive or resistant to other EGFR tyrosine kinase inhibitors (TKIs).[1][4] Understanding the pharmacokinetic profile of this compound is crucial for its continued development and for designing effective in vivo efficacy and toxicology studies. This document summarizes the available pharmacokinetic data and provides detailed experimental protocols.
Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been characterized in mice.[2][5][6] Following intravenous and oral administration, the compound exhibits properties that support its potential for oral dosing in further preclinical and potentially clinical settings.[2][5][6][7]
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Dose | Reference |
| Clearance (Cl) | 15.7 mL/min/kg | Intravenous (i.v.) | 3 mg/kg | [5] |
| Volume of Distribution (Vss) | 2.5 L/kg | Intravenous (i.v.) | 3 mg/kg | [5] |
| Half-life (T½) | 2.3 h | Intravenous (i.v.) | 3 mg/kg | [5] |
| Bioavailability (F) | 15% | Oral (p.o.) | 20 mg/kg | [5] |
| AUC (0-8h) | 2398 ng·h/mL | Oral (p.o.) | 20 mg/kg | [5] |
Signaling Pathway of this compound
This compound acts as an allosteric inhibitor of mutant EGFR.[1][8] By binding to a site distinct from the ATP-binding pocket, it effectively inhibits the downstream signaling cascade that promotes tumor cell proliferation and survival. Specifically, this compound has been shown to significantly inhibit the phosphorylation of EGFR itself, as well as key downstream effectors such as Akt and ERK1/2.[1][2][4][6][7][8]
Experimental Protocols
Animal Model and Husbandry
-
Species: Male or female immunodeficient mice (e.g., NOD-scid gamma or similar strains) are recommended for xenograft studies. For pharmacokinetic studies without tumor models, standard mouse strains (e.g., CD-1) can be used.
-
Age/Weight: 6-8 weeks old, weighing 20-25 g at the start of the study.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimation: Animals should be acclimated for at least one week before the start of any experimental procedures.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines the steps for a single-dose pharmacokinetic study of this compound in mice.
-
Dosing Formulation:
-
Prepare this compound in a vehicle suitable for both intravenous and oral administration (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline). The final concentration should be adjusted to achieve the desired dose in a volume of 5-10 mL/kg.
-
-
Dosing Administration:
-
Intravenous (i.v.): Administer a single 3 mg/kg dose of this compound via the tail vein.
-
Oral (p.o.): Administer a single 20 mg/kg dose of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., saphenous vein) at the following time points post-dose:
-
i.v. group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
p.o. group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), clearance (Cl), and volume of distribution (Vss). Oral bioavailability (F%) can be calculated using the dose-normalized AUC values from the i.v. and p.o. groups.
-
In Vivo Pharmacodynamic Study Protocol
This protocol describes a method to assess the target engagement of this compound in a tumor xenograft model.
-
Tumor Model Development:
-
Implant a suitable human cancer cell line harboring an EGFR mutation (e.g., H1975, which has the L858R/T790M mutation) subcutaneously into the flank of immunodeficient mice.[1]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Dosing:
-
Tumor Tissue Collection:
-
At various time points post-dose (e.g., 0, 2, 8, 16, and 24 hours), euthanize a cohort of mice (n=3-4 per time point).[9]
-
Excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the tumor tissue.
-
Perform Western blotting to assess the phosphorylation status of EGFR, Akt, and ERK1/2. Use antibodies specific for the phosphorylated and total forms of these proteins.
-
Analyze the band intensities to determine the extent and duration of target inhibition following this compound administration.
-
Conclusion
The pharmacokinetic profile of this compound in mice demonstrates that it is a promising candidate for further development.[2][5] The compound has a moderate half-life and oral bioavailability, supporting its use in in vivo efficacy studies with oral administration.[2][5][6] The protocols provided here offer a framework for conducting pharmacokinetic and pharmacodynamic studies to further characterize this and other similar compounds.
References
- 1. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JBJ-09-063 Technical Support Center: Solubility Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of JBJ-09-063. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of this compound and its salt forms for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound and its salt forms in DMSO is high, but can vary. For the free base, a solubility of 120 mg/mL (215.58 mM) has been reported.[1] The hydrochloride salt has a reported solubility of 100 mg/mL (168.60 mM) and ≥ 230 mg/mL (387.79 mM).[2][4] The TFA salt has a reported solubility of ≥ 100 mg/mL (149.10 mM).[3]
Q3: Are there different forms of this compound available? How do they differ in solubility?
A3: Yes, this compound is available as a free base as well as in hydrochloride and TFA salt forms.[1][2][3] The free base form is noted to be prone to instability.[1] While all forms are highly soluble in DMSO, the exact concentrations can differ slightly as indicated in the quantitative data table below.
Q4: I am having trouble dissolving this compound. What can I do?
A4: If you are experiencing difficulty dissolving this compound, it is recommended to use ultrasonication to aid dissolution.[1][2] Additionally, ensure you are using freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For the hydrochloride salt, heating the solution to 37°C and oscillating it in an ultrasonic bath can also help increase solubility.[4]
Q5: How should I store my this compound stock solutions?
A5: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q6: Is there a recommended formulation for in vivo studies?
Quantitative Solubility Data
| Compound Form | Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| This compound (Free Base) | DMSO | 120 | 215.58 | Requires ultrasonication; use of newly opened DMSO is critical.[1] |
| This compound hydrochloride | DMSO | 100 | 168.60 | Requires ultrasonication.[2] |
| This compound hydrochloride | DMSO | ≥ 230 | 387.79 | Heating to 37°C and ultrasonication can aid dissolution.[4] |
| This compound TFA | DMSO | ≥ 100 | 149.10 | "≥" indicates solubility is at least this level, but saturation is unknown.[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound (Hydrochloride Salt)
-
Weigh the Compound: Accurately weigh out 1 mg of this compound hydrochloride.
-
Add Solvent: Add 0.1686 mL of high-purity, anhydrous DMSO to the vial containing the compound.[2]
-
Aid Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[4]
Visual Guides
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing a this compound solution.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits mutant EGFR signaling.
References
Overcoming JBJ-09-063 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the solution instability of JBJ-09-063.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent?
A1: Inconsistent results are often linked to the inherent instability of this compound in solution.[1][2] The compound can degrade, leading to a decrease in its effective concentration and potency over the course of an experiment. To mitigate this, it is crucial to prepare fresh working solutions for each experiment and handle stock solutions with care.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It exhibits high solubility in DMSO.[3]
Q3: How should I store my this compound stock solution?
A3: To maintain the integrity of your stock solution, it is advisable to aliquot it into single-use volumes and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[3][4] This practice helps to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][4]
Q4: Is there a more stable form of this compound available?
A4: The hydrochloride salt of this compound is generally considered to be more stable than the free base form.[2] If you are experiencing significant stability issues, consider using the salt form for your experiments.
Q5: How does this compound exert its effects?
A5: this compound is a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][5][6] By binding to a site distinct from the ATP-binding pocket, it inhibits the kinase activity of EGFR, which in turn reduces the phosphorylation of downstream signaling proteins such as Akt and ERK1/2.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitate formation in cell culture media. | The compound may be precipitating out of the aqueous solution due to its hydrophobic nature. | - Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to maintain solubility.- Prepare fresh dilutions from your stock solution for each experiment.- Visually inspect the media for any signs of precipitation after adding the compound. |
| Loss of compound activity in long-term experiments (e.g., >24 hours). | Degradation of this compound in the aqueous environment of the cell culture media. | - For long-term assays, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).- If possible, shorten the incubation time of your experiment. |
| High variability between replicate wells or experiments. | Inconsistent concentrations of the active compound due to degradation. | - Strictly adhere to the protocol of preparing fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment.- Ensure thorough mixing when preparing dilutions. |
| Unexpected off-target effects or cellular stress. | The presence of degradation products might induce cellular stress or have off-target activities. | - Use high-purity this compound from a reputable supplier.- Minimize the exposure of the compound to light and elevated temperatures during handling. |
Data Presentation
Solubility and Storage Recommendations
| Parameter | Value | Source |
| Solvent | DMSO | [3] |
| Solubility in DMSO | ≥ 230 mg/mL (387.79 mM) | [3] |
| Stock Solution Storage (Short-term) | -20°C (up to 1 month) | [3] |
| Stock Solution Storage (Long-term) | -80°C (up to 6 months) | [3] |
In Vitro Potency of this compound Hydrochloride
| Target | IC₅₀ (nM) | Source |
| EGFR L858R | 0.147 | [1] |
| EGFR L858R/T790M | 0.063 | [1] |
| EGFR L858R/T790M/C797S | 0.083 | [1] |
| EGFR LT/L747S | 0.396 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, you may gently vortex the solution and/or use an ultrasonic bath for a short period.[3]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept constant across all conditions and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately. Do not store working solutions in cell culture media.
Visualizations
References
Technical Support Center: EGFR L747S Mutation and JBJ-09-063
Welcome to the technical support center for researchers investigating the EGFR L747S mutation and the allosteric inhibitor JBJ-09-063. This resource provides troubleshooting guidance and frequently asked questions to assist your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a mutant-selective, oral, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound binds to a distinct pocket on the EGFR kinase domain.[1][2] This allosteric inhibition is effective against several EGFR mutations, including those that confer resistance to other TKIs.[1][2] Preclinical studies show that this compound can significantly inhibit the phosphorylation of EGFR and its downstream signaling proteins, AKT and ERK1/2.[3][4]
Q2: What is the EGFR L747S mutation?
The EGFR L747S is a rare point mutation located in exon 19 of the EGFR gene.[5][6] It has been identified as a mechanism of acquired resistance to some EGFR TKIs and can also be present as a primary resistance mutation in treatment-naïve patients.[5]
Q3: Is this compound effective against the EGFR L747S mutation?
No, current research indicates that the EGFR L747S mutation confers resistance to this compound when used as a single agent.[1][2] While some commercial datasheets may report a low IC50 value for a similarly named mutation, the primary scientific literature has demonstrated that L747S is a resistance mutation for this specific allosteric inhibitor.[1][2]
Q4: What are the known resistance mechanisms to this compound?
Besides the EGFR L747S mutation, resistance to this compound can also be mediated by EGFR homo- or heterodimerization with other ERBB family members.[1][2]
Troubleshooting Guide
Problem 1: My cell line with an EGFR L747S mutation is not responding to this compound treatment.
-
Explanation: This is an expected outcome. The EGFR L747S mutation has been shown to confer resistance to this compound.[1][2]
-
Recommendation:
-
Confirm the presence of the L747S mutation in your cell line using sequencing.
-
Consider exploring combination therapies. The resistance to this compound conferred by L747S is specific to this allosteric inhibitor and does not necessarily affect the sensitivity to ATP-competitive EGFR TKIs.[1] A combination approach with a first or second-generation TKI might be effective.
-
Investigate downstream signaling pathways. Even with EGFR resistance, you can assess the baseline activity and the effect of other inhibitors on pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.
-
Problem 2: I am seeing conflicting data on the IC50 of this compound for EGFR L747S.
-
Explanation: There is conflicting information between some commercial suppliers and the primary scientific literature. The seminal paper on this compound by To et al. in Nature Cancer (2022) clearly identifies L747S as a resistance mutation.[1][2] The reported IC50 value of 0.396 nM for "EGFRLT/L747S" by some vendors may be a typographical error or refer to a different, non-standard mutation.[3][4][7][8]
-
Recommendation:
-
Always refer to the primary, peer-reviewed literature for the most accurate information.
-
When purchasing reagents, critically evaluate the supporting data provided by the vendor and compare it with published findings.
-
Perform your own dose-response experiments to determine the IC50 in your specific experimental system.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against various EGFR mutations.
| EGFR Mutation | IC50 (nM) | Reference |
| L858R | 0.147 | [3][4][9] |
| L858R/T790M | 0.063 | [3][4][9] |
| L858R/T790M/C797S | 0.083 | [3][4][9] |
| L747S | Confers Resistance | [1][2] |
Experimental Protocols
1. Cell Viability Assay (IC50 Determination)
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cells (e.g., Ba/F3 cells engineered to express the EGFR mutant of interest) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., a 10-point dilution series from 1 µM to 0.1 nM).
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control. Plot the cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
2. Western Blotting for EGFR Pathway Phosphorylation
This protocol allows for the assessment of the inhibitory effect of this compound on EGFR and downstream signaling.
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
Visualizations
Caption: EGFR L747S Signaling and this compound Resistance.
Caption: Workflow for Validating this compound Resistance.
References
- 1. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Acquired resistance L747S mutation in an epidermal growth factor receptor-tyrosine kinase inhibitor-naïve patient: A report of three cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
Technical Support Center: JBJ-09-063 & ERBB Family Heterodimerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the role of ERBB family heterodimerization in resistance to the allosteric EGFR inhibitor, JBJ-09-063.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a mutant-selective, oral allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike ATP-competitive inhibitors, it binds to a site on EGFR distinct from the ATP-binding pocket.[4] It is effective against EGFR TKI-sensitive and resistant models, including those with T790M and C797S mutations.[3][4] this compound functions by effectively reducing the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2.[1][3]
Q2: What is the role of ERBB family heterodimerization in mediating resistance to this compound?
Recent studies have demonstrated that both homo- and heterodimerization of EGFR with other ERBB family members (such as HER2/ErbB2) can confer resistance to this compound.[4][5] This is a key difference compared to ATP-competitive EGFR TKIs, which may not be as susceptible to this resistance mechanism.[4] The formation of these dimers can lead to sustained downstream signaling, even in the presence of this compound.
Q3: My cells are showing resistance to this compound. What are the potential mechanisms?
Based on current research, the primary mechanism of acquired resistance to this compound is the dimerization of EGFR with other ERBB family members.[4] Specifically, forced dimerization of EGFR with HER2 has been shown to impart resistance.[5] Another identified resistance mechanism is the EGFR L747S mutation.[4] It is also important to consider other general mechanisms of TKI resistance, such as activation of bypass signaling pathways.[6][7]
Q4: How does ERBB heterodimerization lead to downstream signaling?
The ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), are receptor tyrosine kinases.[8][9] Upon ligand binding, these receptors can form homodimers or heterodimers.[8][9] Dimerization stimulates the intrinsic tyrosine kinase activity of the receptors, leading to autophosphorylation of specific tyrosine residues in their cytoplasmic domains.[8][10] These phosphorylated sites then act as docking stations for various signaling molecules, which in turn activate downstream pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting cell proliferation, survival, and migration.[11][12] The heterodimer of ErbB2 and ErbB3 is considered the most potent signaling complex within the family.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Decreased sensitivity to this compound in a previously sensitive cell line. | Increased ERBB family receptor heterodimerization. | 1. Assess Dimerization Status: Perform co-immunoprecipitation (Co-IP) to determine if there is increased heterodimerization between EGFR and other ERBB family members (e.g., HER2, HER3).2. Evaluate Receptor Expression: Use Western blotting or flow cytometry to check for overexpression of other ERBB family members.3. Combination Therapy: Consider co-treatment with an antibody that blocks dimerization, such as pertuzumab, or a dual EGFR/HER2 inhibitor. |
| No inhibition of p-AKT or p-ERK despite effective EGFR inhibition with this compound. | Activation of a bypass signaling pathway. | 1. Pathway Profiling: Use a phospho-kinase array to identify which alternative signaling pathways may be activated.2. Investigate Common Bypass Tracks: Specifically examine the activation status of c-Met and IGF-1R, which are known to mediate resistance to EGFR inhibitors.[7][10]3. Targeted Combination: If a bypass pathway is identified, consider a combination therapy approach targeting both EGFR and the activated pathway. |
| Variable this compound efficacy across different cell lines with the same EGFR mutation. | Differences in endogenous ERBB family member expression levels. | 1. Characterize Cell Lines: Perform baseline protein expression analysis of all four ERBB family members for each cell line.2. Correlate Expression with IC50: Determine if there is a correlation between the expression levels of ERBB2, ERBB3, or ERBB4 and the IC50 of this compound. |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect ERBB Receptor Heterodimerization
This protocol is designed to determine if EGFR is forming a complex with other ERBB family members, such as HER2.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100-based buffer)
-
Protease and phosphatase inhibitor cocktails
-
Primary antibody against EGFR (for immunoprecipitation)
-
Primary antibody against HER2 (for Western blot detection)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of protein lysate with the anti-EGFR antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding elution buffer or directly resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-HER2 primary antibody.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
A positive band for HER2 in the EGFR immunoprecipitated sample indicates heterodimerization.
-
Visualizations
Caption: ERBB heterodimerization and downstream signaling.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. abmole.com [abmole.com]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Mechanisms of resistance to ErbB-targeted cancer therapeutics [jci.org]
- 7. JCI - Mechanisms of resistance to ErbB-targeted cancer therapeutics [jci.org]
- 8. embopress.org [embopress.org]
- 9. NEW EMBO MEMBERS' REVIEW: The ErbB signaling network: receptor heterodimerization in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of EGFR and ErbB-3 Heterodimerization to the EGFR Mutation-Induced Gefitinib- and Erlotinib-Resistance in Non-Small-Cell Lung Carcinoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of ErbB Receptors in Cancer Cell Migration and Invasion [frontiersin.org]
- 12. bosterbio.com [bosterbio.com]
- 13. The ErbB/HER family of protein-tyrosine kinases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing JBJ-09-063 Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of JBJ-09-063 in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Low Potency or Lack of Efficacy | Incorrect concentration, degradation of the compound, or use in a non-sensitive cell line. | Verify the optimal concentration for your specific cell line and EGFR mutation status. Prepare fresh stock solutions of this compound, as solutions can be unstable. Ensure the cell line expresses the mutant EGFR that this compound targets.[1] |
| High Cell Toxicity or Off-Target Effects | Concentration is too high, or the solvent (e.g., DMSO) is at a toxic level. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Ensure the final solvent concentration in the culture medium is minimal and does not exceed levels recommended for your cell line. |
| Inconsistent Results Between Experiments | Variation in cell density, passage number, or treatment duration. | Standardize your experimental protocols. Use cells within a consistent range of passage numbers, seed the same number of cells for each experiment, and maintain a consistent treatment duration. |
| Precipitation of the Compound in Culture Medium | Poor solubility of this compound in the culture medium. | Prepare stock solutions in an appropriate solvent like DMSO at a high concentration.[2][3] When diluting into the medium, ensure thorough mixing. Avoid using a final concentration that exceeds the compound's solubility in the aqueous medium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][4][5] It specifically targets cancer cells with certain EGFR mutations, including those resistant to other EGFR inhibitors.[4][6] By binding to an allosteric site on the EGFR protein, it inhibits its kinase activity, which in turn blocks downstream signaling pathways involved in cell proliferation and survival, such as the Akt and ERK1/2 pathways.[1][4][7]
Q2: What are the recommended starting concentrations for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the specific EGFR mutation present in your cell line. Based on its potent IC50 values, a good starting point for dose-response experiments would be in the low nanomolar range. For instance, in Ba/F3 cells, IC50 values are reported to be 50 nM when used alone and 6 nM when combined with Cetuximab.[2][3][4][6]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution of this compound in a solvent like DMSO. For storage, it is advised to keep the stock solution at -20°C for up to one month or at -80°C for up to six months.[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[6]
Q4: Which cell lines are sensitive to this compound?
A4: this compound is particularly effective against cell lines harboring specific EGFR mutations, such as L858R, L858R/T790M, and L858R/T790M/C797S.[1][4][8] It has shown efficacy in non-small cell lung cancer (NSCLC) models with these mutations.[6][9] For example, it is effective in H1975 cells, which express an osimertinib-resistant mutation.[4][6]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound against various EGFR mutations and provide a general guideline for starting concentrations in different cell-based assays.
Table 1: IC50 Values of this compound for Various EGFR Mutations
| EGFR Mutation | IC50 (nM) |
| EGFR L858R | 0.147[1][4][8] |
| EGFR L858R/T790M | 0.063[1][4][8] |
| EGFR L858R/T790M/C797S | 0.083[1][4][8] |
| EGFR LT/L747S | 0.396[1][4][8] |
| Ba/F3 cells (alone) | 50[2][3][4][6] |
| Ba/F3 cells (with Cetuximab) | 6[2][3][4][6] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 1 nM - 1000 nM |
| Apoptosis (e.g., Caspase-Glo, Annexin V) | 10 nM - 500 nM |
| Western Blot (p-EGFR, p-Akt, p-ERK) | 10 nM - 200 nM |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is advisable to prepare a 2X concentrated solution of each dilution.
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2X this compound dilutions to the corresponding wells. Include wells with vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing EGFR Pathway Inhibition by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2). Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the bands to determine the relative levels of phosphorylated proteins compared to the total protein and the vehicle control.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound allosterically inhibits mutant EGFR, blocking downstream PI3K/Akt and RAS/ERK pathways.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in a cell-based viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorbyt.com [biorbyt.com]
- 9. abmole.com [abmole.com]
Troubleshooting inconsistent JBJ-09-063 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mutant-selective allosteric EGFR inhibitor, JBJ-09-063.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with this compound can stem from several factors, primarily related to compound stability and handling, as well as assay-specific variability. A critical point to consider is that solutions of this compound are unstable and should be prepared fresh for each experiment. The free base form of the compound is also known to be prone to instability.
Key areas to troubleshoot include:
-
Compound Stability: Always use freshly prepared solutions. If you have a stock solution, it is recommended to aliquot and store it at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles. For extended storage, purchasing the hydrochloride or TFA salt forms of this compound may offer greater stability.
-
Experimental Protocols: Ensure strict adherence to validated protocols. Minor variations in cell density, incubation times, or reagent concentrations can lead to significant differences in results.
-
Cell Line Integrity: Regularly verify the identity and EGFR mutation status of your cell lines. Genetic drift can occur over time, affecting inhibitor sensitivity.
-
Assay-Specific Issues: Each experimental technique has its own potential pitfalls. Refer to the specific troubleshooting guides below for assays like cell viability, western blotting, and CETSA.
Q2: What is the mechanism of action of this compound?
This compound is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike ATP-competitive inhibitors that bind to the kinase active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that inhibits its activity. This compound is particularly effective against EGFR harboring activating mutations such as L858R, as well as resistance mutations like T790M and C797S.[1][2][3] Its mechanism of action involves the inhibition of EGFR autophosphorylation and the subsequent suppression of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][2][4][5]
Q3: Which EGFR mutations is this compound effective against?
This compound has demonstrated high potency against several clinically relevant EGFR mutations.[1][2][4][6]
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound Against Various EGFR Mutants
| EGFR Mutation | IC50 (nM) | Cell Line |
| L858R | 0.147 | - |
| L858R/T790M | 0.063 | - |
| L858R/T790M/C797S | 0.083 | - |
| LT/L747S | 0.396 | - |
| EGFR-mutant Ba/F3 cells (alone) | 50 | Ba/F3 |
| EGFR-mutant Ba/F3 cells (with Cetuximab) | 6 | Ba/F3 |
Data sourced from multiple suppliers and publications.[1][2][4][5][6][7]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Administration |
| Clearance (CL) | 15.7 | mL/min/kg | Intravenous (i.v.) |
| Volume of Distribution (Vss) | 2.5 | L/kg | Intravenous (i.v.) |
| Half-life (t1/2) | 2.3 | hours | Intravenous (i.v.) |
| Bioavailability (F) | 15 | % | Oral (p.o.) |
| AUC (0-8h) | 2398 | ng·h/mL | Oral (p.o.) |
Data is for a 3 mg/kg intravenous dose and a 20 mg/kg oral dose.[4][5][7]
Troubleshooting Guides
Cell Viability Assays (e.g., CellTiter-Glo®)
Issue: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent Seeding Density.
-
Solution: Ensure a uniform cell number is seeded in each well. Perform a cell count immediately before plating and use a multichannel pipette for seeding.
-
-
Possible Cause 2: Edge Effects in Microplates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Instability of this compound in Culture Media.
-
Solution: Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. Do not store diluted compound in media for extended periods.
-
Issue: No significant decrease in cell viability observed.
-
Possible Cause 1: Incorrect EGFR mutation status of the cell line.
-
Solution: Confirm the EGFR mutation status of your cells via sequencing.
-
-
Possible Cause 2: Sub-optimal assay incubation time.
-
Solution: Optimize the incubation time with this compound. A typical duration is 72 hours, but this may need to be adjusted for your specific cell line.[8]
-
Western Blotting for Phospho-EGFR
Issue: Weak or no signal for phospho-EGFR.
-
Possible Cause 1: Inefficient cell lysis and protein extraction.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by scraping and vortexing on ice.
-
-
Possible Cause 2: Low levels of basal EGFR phosphorylation.
-
Solution: For some cell lines, stimulation with EGF (e.g., 100 ng/mL for 15-30 minutes) may be necessary to induce detectable levels of EGFR phosphorylation.[9]
-
-
Possible Cause 3: Poor antibody performance.
-
Solution: Use a validated antibody for phospho-EGFR at the recommended dilution. Optimize antibody incubation time and temperature.
-
Issue: Inconsistent band intensities for loading controls.
-
Possible Cause 1: Inaccurate protein quantification.
-
Solution: Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are normalized to the same protein concentration before loading.[9]
-
-
Possible Cause 2: Uneven protein transfer.
-
Solution: Ensure complete and even transfer of proteins from the gel to the membrane. Check for air bubbles between the gel and membrane.
-
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift observed upon this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Solution: Optimize the concentration of this compound and the incubation time to ensure target engagement.
-
-
Possible Cause 2: The binding of this compound does not significantly alter the thermal stability of EGFR.
-
Solution: While CETSA is a powerful tool, not all ligand binding events result in a measurable thermal shift. Consider orthogonal methods to confirm target engagement, such as co-immunoprecipitation or in-cell kinase assays.
-
-
Possible Cause 3: Suboptimal heating conditions.
-
Solution: The optimal heating temperature and duration need to be empirically determined for each cell line and target protein.[10]
-
Issue: High background or non-specific bands in western blot detection.
-
Possible Cause 1: Incomplete removal of aggregated proteins.
-
Solution: Ensure efficient separation of the soluble and precipitated fractions after the heat treatment. This can be achieved by a stringent centrifugation step.
-
-
Possible Cause 2: Antibody cross-reactivity.
-
Solution: Use a highly specific primary antibody for EGFR. Consider using a secondary antibody with minimal cross-reactivity.
-
Experimental Protocols & Methodologies
Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.[8]
-
Assay: Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Protocol for Phospho-EGFR
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound for the specified duration (e.g., 6 hours).[8] If required, stimulate with EGF (e.g., 100 ng/mL for 15-30 minutes) before lysis.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-EGFR overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the bands using an ECL substrate and a chemiluminescence imaging system.[9]
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes) in a thermal cycler.[10]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
Detection: Analyze the soluble fractions by western blotting to detect the amount of soluble EGFR at each temperature. A shift in the melting curve indicates ligand binding.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Potential off-target effects of JBJ-09-063
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of JBJ-09-063, a mutant-selective allosteric EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It binds to a site distinct from the ATP-binding pocket, leading to the inhibition of EGFR signaling.[4] This allosteric mechanism allows it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs), including the T790M and C797S mutations.[4][5]
Q2: What are the known on-target effects of this compound?
This compound has been shown to potently inhibit the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[1][2][6] Its high affinity for various mutant forms of EGFR translates to the inhibition of cell growth and induction of apoptosis in EGFR-mutant cancer cell lines.[2][7]
Q3: Is there any publicly available data on the kinome-wide selectivity of this compound?
As of the latest available information, comprehensive kinome-wide selectivity screening data for this compound has not been made publicly available in peer-reviewed literature. As a pre-clinical compound, such detailed profiling may be part of ongoing or proprietary research.
Q4: What are the common adverse effects observed with EGFR inhibitors in general?
While specific toxicology data for this compound is not yet published, the class of EGFR inhibitors is commonly associated with on-target toxicities in tissues that rely on EGFR signaling. These typically include:
-
Dermatological: Skin rash (papulopustular rash), dry skin, and nail changes are the most common side effects.
-
Gastrointestinal: Diarrhea and stomatitis (inflammation of the mouth and lips) are also frequently reported.
It is important to note that these are general side effects of EGFR inhibitors and may not be fully representative of the profile of a highly selective, allosteric inhibitor like this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or phenotype in a new cell line | Potential Off-Target Effect: The cell line may express a kinase or protein sensitive to this compound that is not present in previously tested models. | 1. Assess Target Engagement: Confirm inhibition of EGFR phosphorylation (pEGFR) at the effective concentration. 2. Titration Experiment: Determine the lowest effective concentration that inhibits pEGFR without causing the unexpected phenotype. 3. Control Cell Lines: Test this compound in a cell line known to be null for EGFR expression to distinguish between on-target and off-target effects. |
| Variability in experimental results | Compound Instability: this compound solutions may be unstable with improper storage or handling. | 1. Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. 2. Proper Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Suboptimal inhibition of EGFR signaling | Drug Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. EGFR Dimerization: Homo- or heterodimerization of EGFR with other ERBB family members can confer resistance. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for EGFR inhibition in your model. 2. Combination Therapy: Consider co-treatment with an antibody that disrupts EGFR dimerization, such as cetuximab, which has been shown to enhance the activity of some allosteric EGFR inhibitors. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against Mutant EGFR
| EGFR Mutant | IC₅₀ (nM) |
| EGFR L858R | 0.147[1][2] |
| EGFR L858R/T790M | 0.063[1][2] |
| EGFR L858R/T790M/C797S | 0.083[1][2] |
| EGFR LT/L747S | 0.396[1][2] |
Experimental Protocols
Western Blot for EGFR Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against pEGFR, total EGFR, pAkt, total Akt, pERK1/2, and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: JBJ-09-063 Animal Studies
Disclaimer: As of the latest available information, specific toxicity studies for JBJ-09-063 in animal models have not been publicly detailed. The following troubleshooting guide and frequently asked questions are based on the known class-effects of Epidermal Growth Factor Receptor (EGFR) inhibitors. Researchers should maintain vigilant monitoring of animal subjects and consult with veterinary staff to manage any observed adverse events.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fourth-generation, orally bioavailable, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike ATP-competitive inhibitors, this compound binds to a distinct site on the EGFR protein, leading to the inhibition of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival.[4][5][6] It is designed to be selective for mutant forms of EGFR, including those with resistance mutations like T790M and C797S, which are common in non-small cell lung cancer (NSCLC).[1][2]
Q2: What are the expected common toxicities with EGFR inhibitors in animal studies?
Based on the established safety profile of the EGFR inhibitor class, the most anticipated toxicities affect tissues with high EGFR expression. These commonly include:
-
Dermatological: Skin rashes (follicular or papulopustular), dry skin (xerosis), and irritation are the most frequently observed side effects.[7]
-
Gastrointestinal: Diarrhea and stomatitis (inflammation of the mouth) are common.[8][9]
-
Ocular: In some cases, ocular toxicities may be observed.
-
Other less common toxicities: Interstitial lung disease and hepatotoxicity have been reported with some EGFR inhibitors.[7]
Q3: Are there any known drug-drug interactions with this compound?
Specific drug-drug interaction studies for this compound are not yet published. However, as with many kinase inhibitors, researchers should be cautious when co-administering compounds that are strong inhibitors or inducers of cytochrome P450 (CYP) enzymes, as this could alter the metabolism and exposure of this compound.
Q4: What is the recommended dosing for this compound in mice?
Published preclinical studies have used various dosing regimens. It is crucial to refer to the specific experimental context. For instance, some studies have reported using doses of 50 mg/kg for pharmacodynamic studies in xenograft mice.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Skin Rash / Dermatitis | Inhibition of EGFR in the skin, leading to altered keratinocyte proliferation and differentiation. | - Maintain clean housing to prevent secondary infections.- Consider topical application of moisturizing emollients to affected areas.[7]- For severe cases, consult with a veterinarian about the possibility of dose reduction or temporary cessation of treatment. |
| Diarrhea | EGFR inhibition affecting the gastrointestinal tract lining. | - Ensure animals have constant access to hydration.- Monitor for signs of dehydration (e.g., decreased skin turgor, lethargy).- Provide supportive care as recommended by a veterinarian, which may include anti-diarrheal agents. |
| Weight Loss / Reduced Food Intake | Can be secondary to diarrhea, stomatitis, or general malaise. | - Monitor body weight daily.- Provide palatable, high-calorie food supplements.- If stomatitis is suspected, provide soft food.- If significant weight loss persists, a dose reduction or interruption may be necessary after veterinary consultation. |
| Lethargy / Reduced Activity | General sign of toxicity or disease progression. | - Perform a thorough clinical examination of the animal.- Rule out other causes of morbidity.- If toxicity is suspected, consider a dose reduction. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutants.
| EGFR Mutant | IC50 (nM) |
| L858R | 0.147 |
| L858R/T790M | 0.063 |
| L858R/T790M/C797S | 0.083 |
| LT/L747S | 0.396 |
Data sourced from MedchemExpress and GlpBio.[4][6]
Table 2: Pharmacokinetic Parameters of this compound in Mice.
| Parameter | Value | Unit |
| Intravenous (IV) Administration | ||
| Dose | 3 | mg/kg |
| Clearance (Cl) | 15.7 | mL/min/kg |
| Half-life (T1/2) | 2.3 | h |
| Volume of distribution (Vss) | 2.5 | L/kg |
| Oral (PO) Administration | ||
| Dose | 20 | mg/kg |
| Bioavailability (F) | 15 | % |
| AUC (0-8h) | 2398 | ng.h/mL |
Data sourced from GlpBio.[4]
Experimental Protocols
Pharmacodynamic Study of this compound in H1975 Xenograft Mice
-
Animal Model: H1975 human NSCLC cells, which harbor the EGFR L858R/T790M mutation, are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a specified volume, mice are treated with a single oral dose of this compound (e.g., 50 mg/kg).[10]
-
Sample Collection: Tumor tissues are collected at various time points post-dosing (e.g., 0, 2, 8, 16, and 24 hours).[10]
-
Analysis: Tumor lysates are prepared and subjected to Western blot analysis to assess the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK.[5][10]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for in vivo toxicity assessment.
References
- 1. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 8. EGFR and HER2 small molecules inhibitors as potential therapeutics in veterinary oncology [scielo.org.co]
- 9. cancernetwork.com [cancernetwork.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: JBJ-09-063 and Osimertinib in T790M-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, with a focus on overcoming resistance to existing treatments. For patients with NSCLC harboring the EGFR T790M mutation, a common resistance mechanism to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), osimertinib has been the standard of care. However, the emergence of further resistance mechanisms necessitates the development of novel therapeutic agents. This guide provides a detailed comparison of the established third-generation TKI, osimertinib, and a promising preclinical candidate, JBJ-09-063, in the context of T790M-mutant NSCLC.
Executive Summary
Osimertinib is an irreversible EGFR TKI that covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[1] It has demonstrated significant clinical efficacy in patients with T790M-mutant NSCLC, leading to its approval and establishment as a standard therapy.[2] this compound is a novel, mutant-selective, allosteric inhibitor of EGFR.[3] Unlike ATP-competitive inhibitors like osimertinib, this compound binds to a different site on the EGFR protein, offering a potential strategy to overcome resistance mutations that affect the ATP-binding pocket, including the C797S mutation which confers resistance to osimertinib.[4][5] Preclinical data suggests that this compound is potent against EGFR T790M and the osimertinib-resistant T790M/C797S mutations.[3][6]
Data Presentation
Table 1: In Vitro Efficacy - IC50 Values (nM)
| Compound | EGFR L858R/T790M | EGFR L858R/T790M/C797S |
| This compound | 0.063[3][6] | 0.083[3][6] |
| Osimertinib | Not explicitly stated in the provided preclinical comparison | Not explicitly stated in the provided preclinical comparison |
Note: The provided search results for the preclinical comparison did not contain specific IC50 values for osimertinib under the same experimental conditions as this compound. Clinical data confirms osimertinib's efficacy against T790M, but a direct preclinical IC50 comparison is not available in the provided information.
Table 2: In Vivo Efficacy in Xenograft Models (EGFR L858R/T790M)
| Treatment | Model | Dosage | Tumor Growth Inhibition |
| This compound | H1975 | 50 mg/kg | As effective as osimertinib[7] |
| This compound | H1975 | 100 mg/kg | As effective as osimertinib[7] |
| This compound | DFCI52 (Patient-Derived) | 50 mg/kg | Similarly effective as osimertinib, with more rapid initial tumor regression[7] |
| Osimertinib | H1975 | Not specified | Effective in reducing tumor volume[7] |
| Osimertinib | DFCI52 (Patient-Derived) | Not specified | Effective in reducing tumor volume[7] |
Table 3: Clinical Efficacy of Osimertinib in T790M-Positive NSCLC (AURA3 Trial)
| Parameter | Osimertinib | Platinum-Pemetrexed Chemotherapy |
| Median Progression-Free Survival (PFS) | 10.1 months[2] | 4.4 months[2] |
| Objective Response Rate (ORR) | 71%[8] | 31%[8] |
Mechanism of Action
Osimertinib: Covalent Inhibition of the ATP-Binding Site
Osimertinib functions as a third-generation EGFR TKI by irreversibly binding to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This covalent bond blocks the binding of ATP, thereby inhibiting EGFR signaling and subsequent downstream pathways responsible for cell proliferation and survival.[1] Its selectivity for mutant EGFR, including T790M, over wild-type EGFR minimizes certain side effects.[2]
This compound: Allosteric Inhibition of Mutant EGFR
In contrast, this compound is an allosteric inhibitor, meaning it binds to a site on the EGFR protein that is distinct from the ATP-binding pocket.[3][5] This binding induces a conformational change in the protein that inhibits its kinase activity. A key advantage of this mechanism is its potential to be effective against mutations that alter the ATP-binding site and confer resistance to ATP-competitive inhibitors, such as the C797S mutation.[4]
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Inhibition by Osimertinib and this compound.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the preclinical evaluation of this compound and its comparison with osimertinib.
In Vitro Kinase Inhibition Assays
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
General Procedure:
-
Recombinant EGFR protein with the L858R/T790M mutation is used.
-
The kinase reaction is initiated by adding ATP and a substrate peptide.
-
The inhibitors (this compound or osimertinib) are added at varying concentrations.
-
The level of substrate phosphorylation is measured, typically using a luminescence-based or fluorescence-based assay.
-
IC50 values are calculated by plotting the percentage of kinase activity against the inhibitor concentration.[9]
Cell Viability Assays
Objective: To assess the effect of the inhibitors on the proliferation and survival of cancer cells harboring specific EGFR mutations.
General Procedure:
-
NSCLC cell lines (e.g., H1975, which harbors the L858R/T790M mutation) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or osimertinib.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
The percentage of viable cells relative to untreated controls is plotted against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[9]
Western Blotting for Phospho-EGFR and Downstream Signaling
Objective: To determine the effect of the inhibitors on the phosphorylation status of EGFR and key downstream signaling proteins.
General Procedure:
-
NSCLC cells are treated with the inhibitors for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane, which is then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.
-
Secondary antibodies conjugated to an enzyme are used for detection, typically via chemiluminescence.[9]
Caption: General workflow for Western Blot analysis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
General Procedure:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human NSCLC cells (e.g., H1975) or patient-derived xenograft (PDX) tissue fragments harboring the EGFR T790M mutation are subcutaneously implanted.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, osimertinib).
-
Drugs are administered, typically orally, at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic studies via Western blot).[9]
Conclusion
Osimertinib remains a cornerstone in the treatment of T790M-mutant NSCLC, with proven clinical benefit. This compound represents a promising next-generation therapeutic strategy with its novel allosteric mechanism of action. Preclinical data demonstrates its high potency against T790M and, critically, against the osimertinib-resistant T790M/C797S mutation. While still in the preclinical stage of development, this compound's distinct mechanism offers the potential to address acquired resistance to current EGFR TKIs. Further investigation, including clinical trials, will be essential to determine the ultimate clinical utility of this compound in patients with EGFR-mutant NSCLC.
References
- 1. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Phase II trial of alternating osimertinib and gefitinib therapy in advanced EGFR-T790M positive non-small cell lung cancer: OSCILLATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle in EGFR-Mutant Cell Lines: The Allosteric Inhibitor JBJ-09-063 Versus the ATP-Competitive Inhibitor Gefitinib
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, a new contender, JBJ-09-063, has emerged. This novel, mutant-selective allosteric inhibitor offers a distinct mechanism of action compared to established ATP-competitive tyrosine kinase inhibitors (TKIs) like gefitinib. This guide provides a comprehensive comparison of the preclinical performance of this compound and gefitinib in EGFR-mutant cell lines, supported by experimental data on cell viability, apoptosis, and impact on downstream signaling pathways.
Executive Summary
This compound demonstrates potent inhibitory activity against various EGFR mutations, including those that confer resistance to first-generation TKIs. While direct comparisons in TKI-naïve cell lines show gefitinib to be slightly more potent in inhibiting cell proliferation, this compound exhibits significant efficacy, particularly against resistant mutations. Furthermore, in certain contexts, the combination of this compound with an ATP-competitive inhibitor shows synergistic effects in inducing apoptosis. This suggests distinct and potentially complementary roles for these two classes of EGFR inhibitors.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and gefitinib lies in their binding sites on the EGFR protein.
Gefitinib is a first-generation EGFR TKI that functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream pro-survival signaling pathways.[1][2]
This compound , in contrast, is an allosteric inhibitor. It binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[3] This binding induces a conformational change in the receptor that locks it in an inactive state, thereby preventing its activation and signaling. This allosteric mechanism allows this compound to be effective against some mutations that alter the ATP-binding site and confer resistance to ATP-competitive inhibitors.[3]
Data Presentation: Performance in EGFR-Mutant Cell Lines
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. The following table summarizes the IC50 values for this compound and gefitinib in various EGFR-mutant cell lines.
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Gefitinib IC50 (nM) | Reference |
| Ba/F3 | L858R | Slightly less potent than gefitinib | More potent than this compound | [4] |
| H3255 | L858R | Slightly less potent than gefitinib | 40 | [1][4] |
| Ba/F3 | L858R/T790M | 0.063 | Resistant | [5] |
| Ba/F3 | L858R/T790M/C797S | 0.083 | Resistant | [5] |
Note: A direct numerical IC50 value for this compound and gefitinib in Ba/F3 L858R cells from a head-to-head experiment in the primary source was not available in the provided search results, but the qualitative comparison was noted.
Apoptosis Induction
In the DFCI52 cell line, which harbors the EGFR L858R/T790M double mutation, the combination of this compound and gefitinib demonstrated a significant increase in apoptosis compared to either agent alone. This suggests a synergistic interaction between the allosteric and ATP-competitive inhibitors in inducing programmed cell death in resistant cell lines.[6]
Inhibition of Downstream Signaling
Both this compound and gefitinib effectively inhibit the phosphorylation of EGFR and downstream signaling proteins, including AKT and ERK1/2. However, in the TKI-naïve H3255 cell line (EGFR L858R), slightly higher concentrations of this compound were required to achieve the same level of inhibition of EGFR, Akt, and ERK1/2 phosphorylation compared to gefitinib.[4]
Experimental Protocols
Cell Viability Assay
Cell viability was assessed using either the MTT or CellTiter-Glo Luminescent Cell Viability Assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound or gefitinib for a specified period (typically 72 hours).
-
MTT Assay:
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 2-4 hours.
-
The formazan crystals were dissolved using a solubilization solution.
-
Absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CellTiter-Glo Assay:
-
CellTiter-Glo reagent was added to each well.
-
The plate was mixed on an orbital shaker to induce cell lysis.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a non-linear regression model.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells were treated with this compound or gefitinib at various concentrations for a specified time. Following treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).
-
The membrane was incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK1/2, and ERK1/2 overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells were treated with this compound, gefitinib, or a combination of both for the indicated time.
-
Staining:
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.
-
The cells were incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells were considered early apoptotic, while Annexin V positive, PI positive cells were considered late apoptotic or necrotic.
Visualizing the Mechanisms
EGFR Signaling Pathway and Inhibitor Action
Caption: EGFR signaling pathway and points of inhibition by gefitinib and this compound.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for the comparative analysis of this compound and gefitinib.
References
- 1. Gefitinib induces apoptosis in the EGFRL858R non-small-cell lung cancer cell line H3255 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Allosteric EGFR Inhibitors: JBJ-09-063 and JBJ-04-125-02
For Immediate Release
BOSTON, MA – In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), two promising allosteric inhibitors of the epidermal growth factor receptor (EGFR), JBJ-09-063 and JBJ-04-125-02, have emerged from preclinical development. This guide provides a comprehensive, data-driven comparison of their efficacy, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals.
Both molecules are mutant-selective, allosteric EGFR inhibitors designed to overcome resistance to existing ATP-competitive EGFR tyrosine kinase inhibitors (TKIs).[1][2] Notably, this compound was developed as a successor to JBJ-04-125-02, demonstrating improved potency in subsequent studies.[1] This comparison will delve into their biochemical potency, cellular activity, and in vivo efficacy.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preclinical studies of this compound and JBJ-04-125-02.
Table 1: In Vitro Enzymatic Inhibition (IC50, nM)
| Target EGFR Mutation | This compound (nM) | JBJ-04-125-02 (nM) |
| L858R | 0.147 | Not Reported |
| L858R/T790M | 0.063 | 0.26 |
| L858R/T790M/C797S | 0.083 | Data not available |
| LT/L747S | 0.396 | Not Reported |
Data for this compound sourced from MedChemExpress and GlpBio.[3][4] Data for JBJ-04-125-02 sourced from MedChemExpress and Probechem Biochemicals.[5][6]
Table 2: In Vivo Efficacy - Xenograft Models
| Xenograft Model | Compound | Dosage | Outcome |
| H1975 (EGFRL858R/T790M) | This compound | 50 mg/kg & 100 mg/kg | Dose-dependent decrease in tumor volume, comparable to Osimertinib (25 mg/kg). More potent than JBJ-04-125-02 at 100 mg/kg.[1][3] |
| H1975 (EGFRL858R/T790M) | JBJ-04-125-02 | 100 mg/kg | Tumor growth inhibition.[7] |
| DFCI52 (Patient-Derived Xenograft, EGFRL858R/T790M) | This compound | 50 mg/kg | Similar efficacy to Osimertinib, with more rapid tumor outgrowth decrease.[3] |
| EGFRL858R/T790M/C797S GEM | JBJ-04-125-02 | 50 mg/kg (oral gavage, once daily) | Marked tumor regressions within 4 weeks of treatment.[5] |
Experimental Protocols
In Vitro Enzymatic Inhibition Assay
The inhibitory activity of the compounds against purified EGFR kinase domains was determined using the HTRF KinEASE tyrosine kinase assay kit. The experimental workflow is as follows:
Cell Viability Assay
The effect of the inhibitors on cancer cell proliferation was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.
Western Blot Analysis
To determine the impact on downstream signaling, Western blotting was performed to measure the phosphorylation levels of key proteins in the EGFR pathway.
In Vivo Xenograft Studies
The anti-tumor activity of the compounds was evaluated in mouse xenograft models.
-
Animal Models: Immunocompromised mice were implanted with human NSCLC cell lines (e.g., H1975) or patient-derived xenografts (PDX).
-
Treatment: Once tumors reached a specified volume, mice were treated with either vehicle control, this compound, or JBJ-04-125-02 via oral gavage at the indicated doses and schedules.
-
Efficacy Endpoint: Tumor volumes were measured regularly to assess the anti-tumor efficacy of the treatments.
Signaling Pathway Inhibition
Both this compound and JBJ-04-125-02 function as allosteric inhibitors of mutant EGFR. By binding to a pocket distinct from the ATP-binding site, they induce a conformational change that inactivates the kinase, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival, such as the PI3K/AKT and MAPK/ERK pathways. This compound has been shown to effectively reduce the phosphorylation of EGFR, Akt, and ERK1/2.[3][4] Similarly, JBJ-04-125-02 demonstrates inhibition of mutant EGFR and downstream AKT and ERK1/2 phosphorylation.[5]
Conclusion
The available preclinical data indicates that this compound is a more potent allosteric EGFR inhibitor than its predecessor, JBJ-04-125-02. This is evidenced by its lower IC50 values against various EGFR mutations and its superior in vivo efficacy in a head-to-head comparison in the H1975 xenograft model.[1] Both compounds demonstrate the potential to overcome resistance to current EGFR TKIs, a critical unmet need in the treatment of NSCLC. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these promising allosteric inhibitors.
References
- 1. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JBJ-04-125-02 | EGFR T790M/L858R inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Combination Therapy of JBJ-09-063 with ATP-Competitive TKIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to ATP-competitive tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). The allosteric inhibitor JBJ-09-063, which targets a distinct binding site on EGFR, presents a promising strategy to overcome this resistance, particularly when used in combination with traditional TKIs. This guide provides a comparative analysis of the preclinical efficacy of this compound as a monotherapy and in combination with ATP-competitive TKIs, supported by experimental data and detailed methodologies.
Overcoming Resistance: The Rationale for Combination Therapy
ATP-competitive EGFR TKIs, such as gefitinib and osimertinib, have revolutionized the treatment of EGFR-mutant NSCLC. However, their long-term efficacy is often limited by the development of secondary mutations, most notably the T790M and C797S mutations, which sterically hinder drug binding to the ATP pocket.
This compound is a mutant-selective allosteric EGFR inhibitor that binds to a pocket distinct from the ATP-binding site.[1][2] This different mechanism of action allows it to be effective against EGFR variants that are resistant to ATP-competitive TKIs.[1][2] Preclinical evidence strongly suggests that a dual-inhibition strategy, combining an allosteric inhibitor like this compound with an ATP-competitive TKI, can lead to a more profound and durable anti-tumor response by preventing or overcoming resistance mechanisms.
Comparative Efficacy of this compound in Preclinical Models
The following tables summarize the in vitro and in vivo efficacy of this compound as a single agent and in combination with various ATP-competitive TKIs.
In Vitro Potency Against EGFR Mutant Cell Lines
| Cell Line | EGFR Mutation Status | Treatment | IC50 (nM) | Reference |
| Ba/F3 | EGFR L858R | This compound | 0.147 | [3] |
| Ba/F3 | EGFR L858R/T790M | This compound | 0.063 | [3] |
| Ba/F3 | EGFR L858R/T790M/C797S | This compound | 0.083 | [3] |
| Ba/F3 | EGFR LT/L747S | This compound | 0.396 | [3] |
| Ba/F3 | Not Specified | This compound | 50 | [3][4][5] |
| Ba/F3 | Not Specified | This compound + Cetuximab | 6 | [3][4][5] |
| H3255GR | EGFR L858R/T790M (Gefitinib-Resistant) | This compound | Effective Inhibition | [3][4] |
| H1975 | EGFR L858R/T790M | This compound | Effective Inhibition | [3][4] |
In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | EGFR Mutation Status | Treatment | Outcome | Reference |
| H1975 | EGFR L858R/T790M | This compound (50 mg/kg and 100 mg/kg) | Dose-dependent decrease in tumor volume, as effective as osimertinib. | [5] |
| DFCI52 (Patient-Derived) | EGFR L858R/T790M | This compound (50 mg/kg) | Similar efficacy to osimertinib, with more rapid tumor outgrowth decrease after treatment. | [5] |
| H3255GR-C797S | EGFR L858R/T790M/C797S | This compound + Osimertinib | Enhanced tumor growth inhibition compared to single agents. | [6] |
| DFCI52-C797S | EGFR L858R/T790M/C797S | This compound + Osimertinib | Enhanced tumor growth inhibition compared to single agents. | [6] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a general workflow for preclinical evaluation of the combination therapy.
Caption: Dual inhibition of EGFR by ATP-competitive TKIs and allosteric inhibitor this compound.
Caption: General workflow for preclinical evaluation of combination therapies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
- EGFR-mutant NSCLC cell lines (e.g., H3255GR, H1975) are harvested during their logarithmic growth phase.
- Cells are seeded into 96-well plates at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Drug Treatment:
- Stock solutions of this compound and the ATP-competitive TKI are prepared in dimethyl sulfoxide (DMSO).
- Serial dilutions of the drugs (single agents and combinations) are prepared in culture medium.
- The culture medium from the 96-well plates is replaced with 100 µL of medium containing the various drug concentrations. A DMSO-only control is included.
- Plates are incubated for 72 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
- 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
- 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
- The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the DMSO-treated control cells.
- IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Phosphorylated ERK (p-ERK)
This protocol outlines the procedure for assessing the inhibition of downstream EGFR signaling.
1. Cell Lysis:
- Cells are seeded in 6-well plates and treated with this compound, TKI, or the combination for a specified time (e.g., 2, 8, 16, 24 hours).
- After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the protein is collected.
2. Protein Quantification:
- The protein concentration of each lysate is determined using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
- Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and heated.
- The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- The PVDF membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK.
- The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The intensity of the bands is quantified using densitometry software. The level of p-ERK is normalized to the level of total ERK for each sample.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of the combination therapy.
1. Animal Models:
- Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are used.
- Human EGFR-mutant NSCLC cells (e.g., H1975, DFCI52) are subcutaneously injected into the flank of each mouse.
2. Tumor Growth and Treatment Initiation:
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Mice are then randomized into treatment groups: vehicle control, this compound alone, TKI alone, and the combination of this compound and the TKI.
3. Drug Administration:
- This compound and the TKI are administered orally or via intraperitoneal injection at predetermined doses and schedules.
- The vehicle control group receives the same volume of the drug vehicle.
4. Monitoring and Data Collection:
- Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²) / 2).
- The body weight of the mice is also monitored as an indicator of toxicity.
- The study is continued for a specified period or until the tumors in the control group reach a predetermined size.
5. Pharmacodynamic Analysis (Optional):
- At the end of the study, or at specific time points, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-EGFR and p-ERK) to confirm target engagement in vivo.
6. Data Analysis:
- Tumor growth curves are plotted for each treatment group.
- Statistical analysis is performed to compare the anti-tumor efficacy of the different treatment regimens.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: JBJ-09-063 in Combination Cancer Therapy
A new frontier in the battle against drug-resistant non-small cell lung cancer (NSCLC) is emerging with the development of JBJ-09-063, a mutant-selective allosteric EGFR inhibitor. Preclinical studies have demonstrated that this compound not only exhibits potent activity as a single agent against various EGFR mutations, including those resistant to third-generation tyrosine kinase inhibitors (TKIs), but also displays significant synergistic effects when combined with other established cancer drugs. This guide provides a comprehensive comparison of the synergistic efficacy of this compound in combination with other anticancer agents, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
Data Presentation: Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound has been most notably demonstrated in combination with the EGFR monoclonal antibody Cetuximab and the third-generation EGFR TKI, Osimertinib. The following tables summarize the key quantitative data from preclinical studies, highlighting the enhanced efficacy of these combination therapies.
| Cell Line | Drug Combination | IC50 (nM) - this compound Alone | IC50 (nM) - this compound in Combination | Fold Improvement |
| Ba/F3 | This compound + Cetuximab | 50 | 6 | 8.3 |
| Table 1: Synergistic effect of this compound and Cetuximab on cell viability in Ba/F3 cells.[1] |
| Cell Line | Drug Combination | Outcome |
| H3255GR-C797S | This compound + Osimertinib | Enhanced inhibition of cell viability compared to single agents. |
| DFCI52-C797S | This compound + Osimertinib | Enhanced inhibition of cell viability compared to single agents. |
| H3255GR | This compound + Gefitinib | Enhanced inhibition of cell viability compared to single agents. |
| DFCI52 | This compound + Gefitinib | Enhanced inhibition of cell viability compared to single agents. |
| Table 2: Qualitative summary of synergistic effects of this compound with Osimertinib and Gefitinib on cell viability in various NSCLC cell lines. |
| Cell Line | Drug Combination | Observation |
| H3255GR-C797S | This compound + Osimertinib | Increased apoptosis compared to single agents. |
| DFCI52-C797S | This compound + Osimertinib | Increased apoptosis compared to single agents. |
| Table 3: Synergistic effect of this compound and Osimertinib on apoptosis in NSCLC cell lines. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound. These protocols are based on the primary research published in Nature Cancer by To et al. (2022).
Cell Viability Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a dose range of this compound alone or in combination with other drugs (e.g., Osimertinib, Gefitinib, Cetuximab) for 72 hours.
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent was added to each well.
-
Incubation and Lysis: The plates were incubated at room temperature for 10 minutes on a shaker to induce cell lysis.
-
Luminescence Measurement: Luminescence was measured using a plate reader to determine the number of viable cells.
-
Data Analysis: IC50 values were calculated using a nonlinear regression model.
Apoptosis Assay
Apoptosis was quantified using the Caspase-Glo® 3/7 Assay (Promega).
-
Cell Seeding and Treatment: Cells were seeded and treated with the drug combinations as described in the cell viability assay protocol.
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 reagent was added to each well.
-
Incubation: Plates were incubated at room temperature for 1 hour.
-
Luminescence Measurement: Luminescence was measured to quantify caspase-3/7 activity, an indicator of apoptosis.
Western Blot Analysis
Western blotting was performed to assess the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treated cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
The in vivo efficacy of this compound in combination with other drugs was evaluated in mouse xenograft models.
-
Cell Implantation: NSCLC cells (e.g., H3255GR-C797S, DFCI52-C797S) were subcutaneously injected into immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and treated with vehicle, this compound alone, the combination drug alone, or the combination of both.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested for pharmacodynamic analysis, including western blotting, to assess target engagement.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the synergistic action of this compound.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Workflow for assessing synergistic effects.
Conclusion
The preclinical data strongly suggest that this compound, when used in combination with other EGFR-targeting agents like Cetuximab and Osimertinib, can lead to significantly enhanced anti-cancer efficacy. This synergistic activity holds promise for overcoming drug resistance and improving treatment outcomes for patients with EGFR-mutant NSCLC. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug developers working to advance these promising combination therapies into clinical practice. Further investigation into the precise molecular mechanisms underlying this synergy is warranted to optimize treatment strategies and identify patient populations most likely to benefit.
References
A Head-to-Head Comparison of Allosteric EGFR Inhibitors for Researchers and Drug Development Professionals
A deep dive into the next generation of targeted cancer therapies, this guide provides a comprehensive comparison of leading allosteric EGFR inhibitors. We present key preclinical data, mechanisms of action, and detailed experimental protocols to inform research and development in non-small cell lung cancer (NSCLC) and other EGFR-driven cancers.
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance to existing treatments. For non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the emergence of resistance mechanisms, such as the T790M and C797S mutations, has necessitated the development of novel therapeutic strategies. Allosteric inhibitors of EGFR represent a promising new class of drugs that bind to a site distinct from the ATP-binding pocket, offering the potential to overcome resistance to traditional tyrosine kinase inhibitors (TKIs). This guide provides a head-to-head comparison of key allosteric EGFR inhibitors, presenting available preclinical data to aid researchers and drug development professionals in this critical field.
Mechanism of Action: A Paradigm Shift in EGFR Inhibition
Unlike orthosteric inhibitors that compete with ATP at the kinase domain's active site, allosteric inhibitors bind to a separate, topographically distinct pocket. This binding induces a conformational change in the EGFR protein, locking it in an inactive state and preventing its downstream signaling. This novel mechanism is particularly effective against resistance mutations that alter the ATP-binding site, rendering conventional TKIs ineffective.
Below is a diagram illustrating the EGFR signaling pathway and the distinct mechanisms of orthosteric and allosteric inhibitors.
Quantitative Performance Comparison
The following tables summarize the available in vitro efficacy data for prominent allosteric EGFR inhibitors against various EGFR mutations. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical IC50 Values of Allosteric EGFR Inhibitors
| Inhibitor | EGFR WT (nM) | EGFR L858R (nM) | EGFR T790M (nM) | EGFR L858R/T790M (nM) | EGFR del19/T790M/C797S (nM) | EGFR L858R/T790M/C797S (nM) |
| EAI045 | 1900[1] | 19[1] | 190[1] | 2[1] | - | - |
| JBJ-04-125-02 | - | - | - | 0.26[2][3][4] | - | Effective[2][3][4] |
| BLU-945 | >900-fold selectivity vs WT[5] | - | - | Sub-nanomolar[5] | 15[6] | 6[6] |
| TQB-3804 | 1.07[7][8] | - | - | 0.19[7][8] | 0.46[7][8] | 0.13[7][8] |
Table 2: Cellular IC50/EC50 Values of Allosteric EGFR Inhibitors
| Inhibitor | Cell Line | EGFR Mutation | IC50/EC50 (nM) |
| EAI045 | H1975 | L858R/T790M | 2 (EC50, p-EGFR) |
| JBJ-04-125-02 | Ba/F3 | L858R/T790M/C797S | Potent single agent |
| BLU-945 | Ba/F3 | del19/T790M/C797S | 15 (IC50)[6] |
| BLU-945 | Ba/F3 | L858R/T790M/C797S | 6 (IC50)[6] |
| TQB-3804 | Ba/F3 | del19/T790M/C797S | 26.8 (IC50)[7] |
| TQB-3804 | NCI-H1975 | L858R/T790M | 163 (IC50)[7] |
In Vivo Efficacy
Preclinical in vivo studies using mouse xenograft models are crucial for evaluating the therapeutic potential of these inhibitors. The following table summarizes key findings from such studies.
Table 3: In Vivo Efficacy of Allosteric EGFR Inhibitors in Mouse Models
| Inhibitor | Mouse Model | EGFR Mutation | Dosing Regimen | Key Findings |
| EAI045 | Genetically engineered | L858R/T790M & L858R/T790M/C797S | 60 mg/kg (in combination with cetuximab) | Marked tumor regression. |
| JBJ-04-125-02 | Genetically engineered | L858R/T790M/C797S | 50 mg/kg, once daily, oral gavage | Marked tumor regressions within 4 weeks.[3][4] |
| BLU-945 | Patient-derived xenograft | ex19del/T790M/C797S & L858R/T790M/C797S | Not specified | In vivo tumor shrinkage.[6] |
| TQB-3804 | Cell-derived xenograft & Patient-derived xenograft | del19/T790M/C797S | Not specified | Significant tumor growth inhibition.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of drug candidates. Below are representative methodologies for key assays used in the evaluation of allosteric EGFR inhibitors.
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of an allosteric EGFR inhibitor.
References
- 1. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Preclinical and phase 1/2 data of the CHK1 inhibitor BBI-355 in development for esophageal and gastric cancers (EGC) with <em>EGFR</em> or <em>FGFR2 </em>amplifications. - ASCO [asco.org]
- 5. Facebook [cancer.gov]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 7. boundlessbio.com [boundlessbio.com]
- 8. An Open-Label, Multicenter, First-in-Human, Dose-Escalation and Dose-Expansion, Phase 1/2 Study of BBI-355 and BBI-355 in Combination with Select Targeted Therapies in Subjects with Locally Advanced or Metastatic Solid Tumors with Oncogene Amplifications | Dana-Farber Cancer Institute [dana-farber.org]
A Comparative Guide to the Efficacy of JBJ-09-063 in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JBJ-09-063, a novel allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), focusing on its efficacy in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). This compound is distinguished by its activity against EGFR mutations that confer resistance to existing tyrosine kinase inhibitors (TKIs), including the challenging T790M and C797S mutations.[1][2] This document compares its performance with the established third-generation TKI, Osimertinib, and presents relevant experimental methodologies to aid in the design and interpretation of preclinical studies.
Mechanism of Action: Allosteric Inhibition of Mutant EGFR
This compound functions as a mutant-selective, allosteric inhibitor of EGFR.[3][4][5] Unlike traditional ATP-competitive inhibitors, it binds to a site distinct from the ATP-binding pocket, providing a mechanism to overcome resistance mutations that alter that region.[2] This mechanism allows for potent inhibition of various clinically relevant EGFR mutants, including L858R, L858R/T790M, and the triple-mutant L858R/T790M/C797S.[1][3][6] The binding of this compound effectively prevents the phosphorylation of EGFR, which subsequently blocks downstream pro-survival signaling through the PI3K/Akt and RAS/ERK pathways.[1][3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Resistance Profile of JBJ-09-063 with Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fourth-generation epidermal growth factor receptor (EGFR) inhibitor, JBJ-09-063, with other established EGFR inhibitors. We will delve into its cross-resistance profile, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to this compound
This compound is a mutant-selective, allosteric inhibitor of EGFR.[1][2][3] Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors bind to a different site on the EGFR protein. This distinct mechanism of action allows this compound to be effective against EGFR mutations that confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs).[1][2]
Cross-Resistance Profile: A Quantitative Comparison
The efficacy of this compound against various EGFR mutations, including those that are sensitive and resistant to other TKIs, has been demonstrated in preclinical studies.[1][2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other EGFR inhibitors against key EGFR mutations. Lower IC50 values indicate greater potency.
| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) | Erlotinib IC50 (nM) |
| L858R | 0.147[4][5] | ~1-15 | ~5-20 | ~0.5-1 | ~5-20 |
| L858R/T790M | 0.063[4][5] | ~1-15 | >1000 | ~10-50 | >1000 |
| L858R/T790M/C797S | 0.083[4][5] | >1000 | >1000 | >1000 | >1000 |
| L747S | 0.396[4][5] | - | - | - | - |
Note: IC50 values for comparator inhibitors are approximate ranges gathered from multiple sources and may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of EGFR inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the concentration of an inhibitor required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines expressing various EGFR mutations (e.g., Ba/F3 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
EGFR inhibitors (this compound and comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitors in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations to generate a dose-response curve and calculate the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, such as EGFR, Akt, and ERK, to understand the inhibitor's effect on downstream signaling.
Materials:
-
Cancer cell lysates treated with EGFR inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with HRP-conjugated secondary antibodies.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein and loading control indicates the effect of the inhibitor.
Visualizing the Molecular Landscape
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Experimental Workflow for EGFR Inhibitor Evaluation.
Conclusion
This compound demonstrates a promising cross-resistance profile, showing high potency against EGFR mutations that are resistant to first, second, and third-generation EGFR inhibitors. Its allosteric mechanism of action provides a clear advantage in overcoming resistance mediated by mutations in the ATP-binding pocket of EGFR, such as the T790M and C797S mutations. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of EGFR-mutant non-small cell lung cancer.
References
JBJ-09-063: A Novel Allosteric Inhibitor Targeting Osimertinib-Resistant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of the preclinical efficacy of JBJ-09-063, a novel mutant-selective allosteric EGFR inhibitor, with existing treatment strategies for osimertinib-resistant NSCLC. The information is supported by experimental data to aid in the evaluation of this promising therapeutic candidate.
Overcoming Osimertinib Resistance: The Role of this compound
Osimertinib has revolutionized the treatment of EGFR-mutant NSCLC, particularly in patients with the T790M resistance mutation. However, acquired resistance to osimertinib inevitably develops through various mechanisms, broadly classified as EGFR-dependent and EGFR-independent.[1] EGFR-dependent resistance is often driven by the acquisition of new mutations in the EGFR gene, such as the C797S mutation, which prevents the covalent binding of osimertinib.[1] EGFR-independent mechanisms involve the activation of bypass signaling pathways, with MET amplification being one of the most common.[2][3]
This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of EGFR.[4][5] Unlike ATP-competitive inhibitors like osimertinib, this compound binds to a distinct allosteric site on the EGFR kinase domain. This unique mechanism of action allows it to be effective against EGFR mutations that confer resistance to conventional TKIs, including the challenging C797S mutation.[6]
Comparative Efficacy in Osimertinib-Resistant Models
The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models of osimertinib-resistant NSCLC.
In Vitro Potency Against Resistant EGFR Mutations
This compound exhibits potent inhibitory activity against a range of EGFR mutations, including those that are resistant to osimertinib. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different EGFR mutant cell lines.
| Cell Line/EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (µM) | Afatinib IC50 (µM) |
| EGFRL858R | 0.147[5][7][8] | - | - | - |
| EGFRL858R/T790M | 0.063[5][7][8] | - | - | - |
| EGFRL858R/T790M/C797S | 0.083[5][7][8] | Resistant | - | - |
| EGFRLT/L747S | 0.396[5][7][8] | - | - | - |
| H1975 (L858R/T790M) | - | 0.136 ± 0.043[9] | >10 | 3.3 ± 1.9[9] |
| PC-9 (exon 19 del) | - | 0.004 ± 0.0008[9] | <0.001 | <0.001[9] |
| HCC827 (exon 19 del) | - | <0.001[9] | <0.001 | <0.001[9] |
In Vivo Tumor Growth Inhibition
In xenograft models of osimertinib-resistant NSCLC, this compound has demonstrated significant anti-tumor activity.
| Xenograft Model | Treatment and Dose | Outcome |
| H1975 (EGFRL858R/T790M) | This compound (50 mg/kg and 100 mg/kg) | Dose-dependent decrease in tumor volume, as effective as osimertinib.[7] |
| DFCI52 (Patient-derived, EGFRL858R/T790M) | This compound (50 mg/kg) | Similar efficacy to osimertinib, with a more rapid decrease in tumor outgrowth.[7] |
| A431 (EGFRWT amplification) | This compound | No effect on tumor volume, demonstrating mutant selectivity.[7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating novel EGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Landscape of EGFR -dependent and -independent resistance mechanisms to osimertinib and continuation therapy post-progression in EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. abmole.com [abmole.com]
- 6. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Fourth-Generation EGFR Inhibitors: JBJ-09-063 and EAI045
A Guide for Researchers and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, with a significant focus on overcoming resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The emergence of fourth-generation allosteric inhibitors offers a promising strategy to combat resistance mechanisms, particularly the C797S mutation that renders third-generation TKIs ineffective. This guide provides a detailed comparative analysis of two prominent fourth-generation EGFR inhibitors, JBJ-09-063 and EAI045, focusing on their mechanism of action, preclinical efficacy, and potential clinical utility.
Mechanism of Action: A Shared Allosteric Approach
Both this compound and EAI045 are classified as fourth-generation, mutant-selective allosteric inhibitors of EGFR.[1][2][3] Unlike ATP-competitive TKIs that bind to the kinase's active site, these molecules bind to a distinct allosteric pocket.[4][5] This alternative binding mode is crucial for their activity against EGFR mutants harboring the C797S mutation, which alters the ATP-binding site and confers resistance to covalent inhibitors like osimertinib.[3] By binding to an allosteric site, this compound and EAI045 can inhibit EGFR activity irrespective of the C797S mutation.[1][2][3]
The binding of these allosteric inhibitors locks the EGFR kinase in an inactive conformation, preventing its downstream signaling.[6] Both compounds have been shown to effectively reduce the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2.[1][7][8]
In Vitro Potency and Selectivity
A critical aspect of targeted therapies is their ability to selectively inhibit the mutant form of the target protein while sparing the wild-type (WT) version, thereby minimizing off-target toxicities. Both this compound and EAI045 have demonstrated remarkable selectivity for mutant EGFR over WT EGFR.
Table 1: Comparative In Vitro Potency (IC50) of this compound and EAI045 against EGFR Mutants
| EGFR Mutant | This compound IC50 (nM) | EAI045 IC50 (nM) |
| L858R | 0.147[1][7] | 19[9] |
| L858R/T790M | 0.063[1][7] | 2[9] |
| L858R/T790M/C797S | 0.083[1][7] | Not explicitly stated, but effective in combination[2][4] |
| Wild-Type EGFR | Significantly less effective[5] | 1900[9] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
As indicated in Table 1, this compound exhibits potent, sub-nanomolar inhibitory activity against various EGFR activating and resistance mutations.[1][7] EAI045 also demonstrates high potency, particularly against the L858R/T790M double mutant.[9] A key differentiator is the significantly higher potency of this compound against the single L858R mutation compared to EAI045.
Preclinical Efficacy: A Tale of Two Inhibitors
While both compounds show promise in vitro, their preclinical efficacy profiles reveal a significant divergence, particularly in their activity as single agents.
EAI045: The Power of Combination
Initial cellular studies with EAI045 revealed a curious phenomenon: despite potently inhibiting EGFR phosphorylation, it did not effectively block cell proliferation as a monotherapy.[2][4] The reason lies in the dimeric nature of active EGFR. EAI045 shows differential potency against the two subunits of the EGFR dimer.[4] To overcome this, researchers combined EAI045 with cetuximab, a monoclonal antibody that blocks EGFR dimerization.[2][4] This combination resulted in dramatic synergistic effects, leading to marked tumor regression in mouse models of NSCLC driven by both L858R/T790M and the highly resistant L858R/T790M/C797S EGFR mutants.[2][4] Mouse pharmacokinetic studies with EAI045 revealed a maximal plasma concentration of 0.57μM, a half-life of 2.15 hours, and an oral bioavailability of 26% after a 20mg/kg dose.[2]
This compound: Potent Monotherapy Activity
In contrast to EAI045, this compound has demonstrated significant anti-tumor activity as a single agent in preclinical models. In xenograft models of NSCLC with the EGFR L858R/T790M mutation, orally administered this compound led to a dose-dependent decrease in tumor volume.[5][10] Notably, at doses of 50 mg/kg and 100 mg/kg, its efficacy was comparable to the third-generation TKI osimertinib.[5] Furthermore, this compound has shown efficacy in models with the osimertinib-resistant C797S mutation.[11][12] Pharmacokinetic studies in mice indicated that this compound has favorable properties and is stable enough for effective oral dosing.[8][11]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical protocols used in the evaluation of these inhibitors.
Cell Viability Assays
To assess the anti-proliferative effects of this compound and EAI045, cancer cell lines harboring specific EGFR mutations (e.g., H1975 for L858R/T790M, or engineered Ba/F3 cells) are used.
-
Cell Plating: Cells are seeded in 96-well or 384-well plates at a predetermined density.
-
Compound Treatment: A serial dilution of the inhibitor is added to the wells.
-
Incubation: Cells are incubated for a specified period, typically 72 hours.[2]
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay that measures metabolic activity (e.g., MTS or CellTiter-Glo).
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Western Blotting for Phospho-Protein Analysis
This technique is used to measure the inhibition of EGFR signaling pathways.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of EGFR, Akt, and ERK, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Tumor Implantation: Human NSCLC cells with relevant EGFR mutations are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specific size.
-
Treatment Administration: Mice are randomized into groups and treated with the inhibitor (e.g., orally via gavage) or a vehicle control. For EAI045, a combination with an antibody like cetuximab is often administered.[2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the EGFR signaling pathway, the mechanism of allosteric inhibition, and a typical experimental workflow.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of allosteric inhibition of EGFR.
Caption: General experimental workflow for preclinical evaluation of EGFR inhibitors.
Conclusion and Future Directions
This compound and EAI045 represent significant advancements in the development of therapies to overcome resistance to current EGFR TKIs. Both allosteric inhibitors demonstrate high potency and selectivity for mutant EGFR, including the challenging C797S mutation.
The key difference highlighted in preclinical studies is the potent single-agent activity of this compound, which contrasts with the requirement for combination with an EGFR dimerization blocker like cetuximab for EAI045 to achieve robust in vivo efficacy. This suggests that this compound may have a more straightforward path to clinical development as a monotherapy. However, the synergistic effect observed with EAI045 and cetuximab opens up interesting possibilities for combination therapies that could be highly effective and potentially delay the onset of further resistance.
Further research is needed to fully elucidate the clinical potential of these compounds. Head-to-head clinical trials would be invaluable for a definitive comparison of their efficacy and safety profiles in patients with EGFR-mutant NSCLC who have developed resistance to third-generation TKIs. The development of these and other fourth-generation inhibitors brings new hope for patients who have exhausted current treatment options.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Personal protective equipment for handling JBJ-09-063
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of JBJ-09-063, a mutant-selective allosteric EGFR inhibitor. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following PPE is required:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. Consider double-gloving for added protection. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required. |
| Closed-toe Shoes | Must be worn at all times in the laboratory. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Planning:
-
Ensure a current Safety Data Sheet (SDS) for this compound (or its salt form, e.g., hydrochloride or TFA) is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a laboratory coat, closed-toe shoes, chemical splash goggles, and nitrile gloves.
-
-
Compound Handling and Solution Preparation (in a fume hood):
-
Carefully weigh the desired amount of solid this compound.
-
To prepare a stock solution, slowly add the appropriate solvent (e.g., DMSO) to the solid compound.[1]
-
Ensure the container is securely capped and mix gently until the solid is completely dissolved.
-
-
Experimental Use:
-
When adding the this compound solution to your experimental system (e.g., cell culture), work carefully to avoid splashes or aerosol generation.
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent and then a cleaning agent.
-
Properly label and store any remaining stock solutions.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions, contaminated media) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Empty this compound Vials | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the vial in accordance with institutional guidelines. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [2][3][4]
| Target | IC₅₀ (nM) |
| EGFR L858R | 0.147 |
| EGFR L858R/T790M | 0.063 |
| EGFR L858R/T790M/C797S | 0.083 |
| EGFR LT/L747S | 0.396 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice [1]
| Parameter | Value | Dosing |
| Intravenous (i.v.) | 3 mg/kg | Single dosage |
| Oral (p.o.) | 20 mg/kg | Single dosage |
EGFR Signaling Pathway
This compound is an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival.[2][3][4] The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
